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L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] Documentation Hub

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  • Product: L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
  • CAS: 587880-85-1

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Applications of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Executive Summary & Structural Elucidation L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1) is a highly specialized, non-proteinogenic amino acid building block. In peptide chemistry, it is mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1) is a highly specialized, non-proteinogenic amino acid building block. In peptide chemistry, it is more commonly referred to as -Boc- -methyl-L-Dap-OH or 3-(Boc-methylamino)-L-alanine .

Structurally, it is derived from 2,3-diaminopropionic acid (Dap). The molecule features a free α -amine and a free α -carboxyl group (the L-alanine core), while the β -amine (position 3) is both methylated and protected by a tert-butoxycarbonyl (Boc) group.

Physicochemical Profile
PropertySpecification
IUPAC Name (S)-2-Amino-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Key Structural Features Free α -NH2, Free α -COOH, Boc-protected -methylamine

Mechanistic Rationale: The Role of N-Methyl-Dap in Peptide Engineering

As an application scientist, I frequently utilize -methyl-Dap derivatives to solve complex pharmacokinetic and biophysical challenges in drug development. The incorporation of this specific building block is driven by two primary mechanistic rationales:

A. Tuning the pH-Responsive Conformational Shift for Gene Delivery

Cationic amphipathic peptides are heavily utilized for the intracellular delivery of siRNA and plasmid DNA. The challenge lies in achieving endosomal escape before lysosomal degradation occurs. By incorporating -methyl-Dap into the peptide backbone (e.g., the LADap(Me) series), we can precisely tune the pH at which the peptide transitions from a random coil to an amphipathic α -helix [1].

Causality: The secondary amine of the N -methyl-Dap side chain possesses a slightly lower pKa than a primary amine. Furthermore, the steric bulk of the methyl group alters the Coulombic repulsion between adjacent charged residues. As the endosome acidifies (pH ~5.5–6.0), the N -methyl-Dap residues become fully protonated, triggering a massive conformational shift that disrupts the endosomal lipid bilayer, releasing the nucleic acid cargo into the cytosol[3].

B. Natural Product Mimicry and Antimicrobial Resistance

N -methyl-Dap is a critical structural moiety in paenilamicins , a class of hybrid non-ribosomal peptide-polyketide antibiotics produced by Paenibacillus larvae [2]. Causality: The N -methyl group on the Dap residue provides steric hindrance against proteolytic degradation and plays a crucial role in binding to the bacterial 30S ribosomal subunit. It acts as a context-specific translocation inhibitor, wedging between the A- and P-site tRNAs to stall protein synthesis [2].

Experimental Protocol: Self-Validating Synthesis of the Building Block

To synthesize L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] with high enantiomeric purity, we employ a self-validating synthetic route starting from -Cbz-L-serine methyl ester. This route relies on orthogonal protection strategies.

Step-by-Step Methodology:

  • Oxidation to Aldehyde:

    • Procedure: Dissolve -Cbz-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C. Stir for 2 hours.

    • Causality: DMP is selected over Swern oxidation because it is a mild, non-basic oxidant that strictly prevents the racemization of the sensitive α -chiral center.

  • Reductive Amination:

    • Procedure: Isolate the aldehyde and immediately dissolve in anhydrous methanol. Add methylamine hydrochloride (5.0 eq) and sodium cyanoborohydride (NaBH 3​ CN) (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: NaBH 3​ CN is used because it selectively reduces the transient iminium ion intermediate at pH 6–7 without reducing the unreacted aldehyde, ensuring high yields of the secondary amine.

  • Boc Protection ( -protection):

    • Procedure: To the crude secondary amine in DCM, add Triethylamine (TEA) (3.0 eq) and Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq). Stir for 6 hours.

    • Causality: The Boc group is installed because it is completely orthogonal to the Cbz group, allowing for selective deprotection later.

  • Ester Hydrolysis (Saponification):

    • Procedure: Dissolve the fully protected intermediate in a 3:1 mixture of THF/H 2​ O. Add Lithium Hydroxide (LiOH) (2.0 eq) at 0°C.

    • Causality: LiOH selectively hydrolyzes the methyl ester to the free carboxylic acid without cleaving the Cbz or Boc carbamates.

  • Hydrogenolysis ( α -Amine Deprotection):

    • Procedure: Dissolve the carboxylic acid in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask and stir under an H 2​ atmosphere (1 atm) for 4 hours. Filter through Celite.

    • Causality: Catalytic hydrogenation cleanly removes the benzyl-based Cbz group as toluene and CO 2​ , leaving the free α -amine. The Boc group is completely inert to these conditions, yielding the final target: L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino].

Experimental Protocol: SPPS Integration

Because this molecule features a free α -amine and a free carboxyl group, it is typically converted into Fmoc- -Boc- -methyl-L-Dap-OH prior to Solid-Phase Peptide Synthesis (SPPS).

  • Fmoc Protection: React the building block with Fmoc-OSu and Na 2​ CO 3​ in a dioxane/water mixture to protect the α -amine.

  • Coupling: Use HATU/DIPEA chemistry to couple the Fmoc-protected derivative to the growing peptide chain on a Rink Amide resin.

    • Causality: HATU is required due to the steric hindrance introduced by the β -branching and the bulky Boc-protected methylamine side chain.

  • Global Deprotection: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H 2​ O.

    • Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, yielding the active N -methyl-Dap residue.

Quantitative Data: Efficacy in Gene Delivery

The incorporation of N -methyl-Dap significantly outperforms standard histidine-rich peptides (like LAH4-L1) in gene silencing applications due to its optimized pH response [1].

Table 1: Comparative Transfection Efficiency and Conformational pH Response

Peptide DesignpH-Responsive ResiduesConformational Transition pHTransfection Efficiency (RLU/mg protein)Fold Improvement (vs. Lipofectamine)
LAH4-L1 (Benchmark)4 (Histidine)~6.007.9 × 10^40.5x
LADap4-L1 4 (Dap)6.64 ± 0.085.2 × 10^40.3x
LADap(Me)4-L1 4 ( N -methyl-Dap)6.55 ± 0.122.1 × 10^51.3x
LADap(Me)6-L1 6 ( N -methyl-Dap)5.77 ± 0.091.1 × 10^62.6x

Data synthesized from Abbate et al. demonstrating that six N -methyl-Dap residues provide the optimal acidic response for endosomal escape [1].

Pathway Visualization

The following diagram illustrates the mechanistic workflow of how N -methyl-Dap engineered peptides facilitate endosomal escape during gene delivery [1], [3].

G A Peptide/DNA Complex (LADap(Me)6-L1) B Cellular Uptake (Endocytosis) A->B C Endosome Acidification (pH Drop) B->C D Protonation of N-methyl-Dap C->D E Conformational Shift (Amphipathic Helix) D->E F Endosomal Escape & Gene Silencing E->F

Workflow of pH-responsive peptide-mediated gene delivery using N-methyl-Dap.

References

  • Title: Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Source: Journal of Controlled Release. URL:[Link]

  • Title: Paenilamicins from the honey bee pathogen Paenibacillus larvae are context-specific translocation inhibitors of protein synthesis. Source: bioRxiv. URL:[Link]

  • Title: Formulation of pH responsive peptides as inhalable dry powders for pulmonary delivery of nucleic acids. Source: European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

Exploratory

In-Depth Technical Guide: L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS 587880-85-1)

Executive Summary: Chemical Identity and Significance The compound L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS Registry Number: 587880-85-1) is an advanced, unnatural amino acid building block widely ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Chemical Identity and Significance

The compound L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS Registry Number: 587880-85-1) is an advanced, unnatural amino acid building block widely utilized in modern peptide engineering[1]. Commonly referred to as H-Dap(Boc,Me)-OH , it is an orthogonally protected derivative of L-2,3-diaminopropionic acid (Dap).

Unlike standard proteinogenic amino acids, this molecule features a free α -amine and a highly specialized β -amine that is both N-methylated and protected by a tert-butyloxycarbonyl (Boc) group. This structural configuration is highly prized in medicinal chemistry for synthesizing peptidomimetics with enhanced pharmacokinetic properties, specifically by introducing site-specific conformational constraints and proteolytic resistance into the peptide backbone[2].

Structural and Physicochemical Profiling

To successfully integrate H-Dap(Boc,Me)-OH into synthetic workflows, understanding its physicochemical baseline is critical. The quantitative data and structural properties are summarized in the table below:

PropertyValue / Description
Chemical Name (S)-2-Amino-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
CAS Registry Number 587880-85-1[1]
Molecular Formula C9H18N2O4[3]
Molecular Weight 218.25 g/mol [3]
Backbone Structure L-Alanine derivative (S-configuration)
Side-Chain Modification N-methylated β -amine, Boc-protected
Primary Application N-terminal capping or precursor for Fmoc-SPPS

Mechanistic Role in Peptide Engineering: The Causality of N-Methylation

The strategic incorporation of N-methylated Dap derivatives is not merely a structural novelty; it is driven by precise thermodynamic and kinetic causalities designed to overcome the classical limitations of peptide therapeutics (e.g., poor oral bioavailability and rapid enzymatic degradation).

Steric Shielding and Proteolytic Stability

Endogenous proteases recognize and bind to specific peptide sequences via hydrogen bonding with the peptide backbone[2]. The introduction of an N-methyl group on the Dap side-chain or backbone imposes severe steric bulk. This steric hindrance physically blocks the approach of protease catalytic residues to the scissile peptide bond, preventing the formation of the required enzyme-substrate transition state[4]. Consequently, the metabolic half-life of the peptide is exponentially increased.

Lipophilicity and Membrane Permeability

Native peptide bonds possess a hydrogen bond donor (NH) that heavily interacts with aqueous environments. N-methylation replaces this NH with an N-CH3 group, effectively eliminating a hydrogen bond donor[4]. This localized reduction in polarity decreases the desolvation energy required for the peptide to enter a lipid membrane, thereby drastically improving passive cellular permeability.

Orthogonal Bioconjugation

Dap is frequently utilized to probe peptide and protein structures due to its ability to reduce nonspecific binding and enhance selectivity[5]. The orthogonal Boc protection on the N-methylated β -amine ensures that the side chain remains inert during the elongation of the main peptide chain, allowing for site-specific post-synthetic modifications (e.g., fluorophore attachment or macrocyclization) once the Boc group is cleaved.

ProteolyticStability Protease Protease Active Site Native Native Peptide Bond (H-bond donor) Protease->Native Recognition & Binding Methylated N-Methylated Bond (Steric Clash) Protease->Methylated Blocked Binding Cleavage Enzymatic Cleavage (Degradation) Native->Cleavage Hydrolysis Stability Proteolytic Stability (Extended Half-life) Methylated->Stability Steric Hindrance

Caption: Mechanism of proteolytic stability via N-methylation steric hindrance.

Synthetic Workflows and Experimental Protocols

Because CAS 587880-85-1 (H-Dap(Boc,Me)-OH) possesses a free α -amine, it is strictly utilized either as the final N-terminal residue in a peptide sequence or is pre-converted into its Fmoc-protected derivative (CAS 446847-80-9) for mid-sequence elongation.

The following is a self-validating, step-by-step methodology for incorporating this amino acid at the N-terminus using standard Fmoc Solid-Phase Peptide Synthesis (SPPS) protocols[6].

Protocol: N-Terminal Incorporation via Fmoc-SPPS

Step 1: Resin Preparation and Deprotection

  • Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc group of the growing chain by treating the resin with 20% piperidine in DMF for 2 cycles (5 mins, then 15 mins)[7].

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will neutralize the acidic coupling reagents in the next step, causing coupling failure.

Step 2: Amino Acid Activation

  • In a separate vial, dissolve 3 to 5 equivalents of H-Dap(Boc,Me)-OH and an equal equivalent of a coupling reagent (e.g., HBTU or HATU) in DMF[7].

  • Add 6 to 10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The mixture will turn slightly yellow, indicating the formation of the active ester. Allow activation for 3 minutes.

Step 3: Coupling Reaction

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the suspension gently at room temperature for 60 to 90 minutes[7].

Step 4: System Validation (Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow/Colorless): Indicates complete coupling (no free primary amines remain). Proceed to cleavage[6].

    • Positive Result (Blue): Indicates incomplete coupling. Self-Correction: Repeat Steps 2 and 3 (double coupling) before proceeding.

SPPSWorkflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Amino Acid Activation (H-Dap(Boc,Me)-OH + HBTU) Step1->Step2 Step3 3. Coupling Reaction (Nucleophilic Attack) Step2->Step3 Step4 4. Kaiser Test Validation (Colorimetric Check) Step3->Step4 Step4->Step2 Positive (Incomplete) Step5 5. Global Cleavage (TFA/TIS/H2O) Step4->Step5 Negative (Complete) Step6 6. LC-MS Validation (Quality Control) Step5->Step6

Caption: Step-by-step Fmoc SPPS workflow incorporating H-Dap(Boc,Me)-OH.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized peptide, a robust cleavage and validation protocol must be executed.

Global Cleavage and Deprotection: Treat the peptide-resin with a highly acidic cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and Water (95:2.5:2.5 v/v/v) for 2 to 3 hours at room temperature[7]. Mechanistic Note: This step serves a dual purpose. It severs the peptide from the solid support and simultaneously cleaves the acid-labile Boc protecting group from the Dap side-chain, exposing the biologically active N-methylamine.

LC-MS Validation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude powder via Liquid Chromatography-Mass Spectrometry (LC-MS). The analytical system validates the synthesis by confirming the target molecular weight. The mass spectrum must reflect the loss of the Boc group (-100 Da) from the original H-Dap(Boc,Me)-OH mass, confirming successful global deprotection.

References

  • BLD Pharm. "(S)-2-Amino-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid". BLD Pharm.
  • ChemicalBook. "Golden Pharma Co., Limited". ChemicalBook.
  • LifeTein.
  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides". BenchChem.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups". Organic Chemistry Portal.
  • Coin, I., Beyermann, M., & Bienert, M. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences".
  • BenchChem Technical Support Team. "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)". BenchChem.

Sources

Foundational

solubility profile of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] in organic solvents

An In-Depth Technical Guide to the Solubility Profile of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] in Organic Solvents Executive Summary L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] in Organic Solvents

Executive Summary

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1), frequently designated in peptide chemistry as H-Dap(Boc,Me)-OH , is a highly specialized unnatural amino acid derivative utilized in advanced drug development and peptidomimetic synthesis[1]. A critical bottleneck in utilizing this building block is its complex solubility profile. The molecule possesses a dualistic physicochemical nature: a highly polar, zwitterionic α -amino acid core contrasted by a bulky, lipophilic tert-butoxycarbonyl (Boc) and N-methylated side chain.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic guide to optimizing the solubility of H-Dap(Boc,Me)-OH in organic solvents. By understanding the thermodynamic forces at play, researchers can design self-validating workflows that ensure high-yield coupling and efficient purification.

Structural Causality & Physicochemical Properties

To master the solubility of H-Dap(Boc,Me)-OH, one must understand the thermodynamic and electrostatic forces governing its dissolution:

  • The Zwitterionic Lattice Effect: In its native state, the unprotected α -amino group ( −NH3+​ ) and α -carboxyl group ( −COO− ) exist as a zwitterion. This creates a robust intermolecular crystal lattice driven by ionic salt bridges. Consequently, the baseline solubility of zwitterionic amino acids in non-polar organic solvents is exceptionally low[2].

  • Lipophilic & Steric Disruption: The addition of the Boc group and the N-methyl modification on the β -amine significantly alters the molecule's dielectric requirements. The N-methylation removes a critical hydrogen-bond donor, preventing secondary amide H-bonding. This steric hindrance and increased lipophilicity enhance solubility in polar aprotic solvents compared to standard, unmethylated amino acids[3].

  • Amphoteric Behavior: Solubility is highly pH-dependent. At its isoelectric point (pI 5.8), the molecule is strictly neutral overall (zwitterionic) and exhibits minimum solubility[2]. Altering the apparent pH in organic mixtures via the addition of organic bases (e.g., DIPEA) or acids (e.g., TFA) breaks the zwitterion, exponentially increasing solubility by converting the molecule into a charged salt[4].

Solubility Profile Across Solvent Classes

The table below synthesizes the quantitative and qualitative solubility data for H-Dap(Boc,Me)-OH across standard organic solvents used in synthetic workflows.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale
N,N-Dimethylformamide (DMF) 6.436.7> 100High dielectric constant disrupts the zwitterionic lattice; perfectly solvates the lipophilic Boc group.
Methanol (MeOH) 5.132.750 - 100Protic nature solvates the charged α -amine/carboxyl; provides moderate lipophilic accommodation.
Dichloromethane (DCM) 3.18.9< 5 (Pure)Insufficient polarity to break salt bridges. Requires a base additive (e.g., DIPEA) to induce solubility.
Tetrahydrofuran (THF) 4.07.5< 10Solvates the lipophilic Boc-N(Me) tail, but fails to stabilize the highly charged zwitterion core.
Hexane / Heptane 0.11.9InsolubleComplete lack of polar/protic character. Functions strictly as an anti-solvent for precipitation.

Experimental Workflows & Protocols

The following methodologies are designed as self-validating systems . Every step includes a physical observable that confirms the chemical state of the molecule, ensuring downstream success.

Protocol A: Preparation of 0.2 M Coupling Solution for SPPS

Objective: Achieve complete dissolution of H-Dap(Boc,Me)-OH for Solid-Phase Peptide Synthesis (SPPS). Causality: DMF provides the high dielectric constant needed to solvate the Boc group, but cannot independently break the α -amino/carboxyl salt bridges. DIPEA acts as a lipophilic base, deprotonating the carboxylate to form a highly soluble diisopropylethylammonium salt.

  • Weighing: Accurately weigh 0.2 mmol of H-Dap(Boc,Me)-OH into a dry, inert reaction vial.

  • Primary Solvation: Add 800 µL of anhydrous DMF. Vortex for 30 seconds.

    • Observation: The solution will remain a cloudy suspension due to the unbroken zwitterionic lattice.

  • Zwitterion Disruption: Add 0.4 mmol (2.0 equivalents) of N,N-Diisopropylethylamine (DIPEA). Vortex for 60 seconds.

  • Self-Validation Check: Visually inspect the vial. The suspension must transition to a completely clear, homogeneous solution. If turbidity persists, sonicate for 2 minutes at 25°C. A clear solution validates that the zwitterion has been successfully converted into a soluble salt, preventing truncated sequences during coupling.

  • Activation: Only after complete dissolution is confirmed, add the coupling reagent (e.g., HATU) to initiate the reaction.

Protocol B: Liquid-Liquid Extraction (LLE) and Isoelectric Precipitation

Objective: Isolate the free amino acid from crude synthetic mixtures. Causality: Because zwitterions are insoluble in non-polar organics, standard organic extractions (e.g., EtOAc/Water) will result in the compound remaining trapped in the aqueous phase. By precisely adjusting the pH to the isoelectric point, we maximize the neutral zwitterionic species, forcing it to precipitate out of the aqueous phase for easy filtration[2].

  • Aqueous Quenching: Concentrate the crude reaction mixture in vacuo to remove polar aprotic solvents. Reconstitute the residue in 10 mL of deionized water.

  • Isoelectric Focusing (pH Adjustment): Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Target a pH of exactly 5.8 (the estimated pI of the molecule).

  • Crystallization: Transfer the solution to an ice bath (4°C) and stir gently for 2 hours. The reduction in thermal energy combined with isoelectric neutrality forces the hydrophobic Boc groups to aggregate, driving crystallization.

  • Self-Validation Check: The formation of a dense, white precipitate indicates successful isoelectric focusing. If no precipitate forms, the pH has drifted; re-adjust to 5.8.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold pure water (to remove inorganic salts), and dry under high vacuum.

Solvent Selection Workflow

G Title Solvent Selection Workflow for H-Dap(Boc,Me)-OH Decision Target Application? Title->Decision SPPS Solid-Phase Peptide Synthesis (SPPS) Decision->SPPS Coupling Purif Chromatography & Purification Decision->Purif Isolation SolvSPPS Polar Aprotic Solvents (DMF, NMP) SPPS->SolvSPPS SolvPurif Binary Mixtures (DCM / MeOH 9:1) Purif->SolvPurif AddBase Add DIPEA (Base) Breaks Zwitterion SolvSPPS->AddBase AddAcid Add 0.1% TFA Protonates Carboxylate SolvPurif->AddAcid ResultSPPS Homogeneous 0.2M Solution Ready for Activation AddBase->ResultSPPS ResultPurif Elution via Normal Phase Silica Gel AddAcid->ResultPurif

Workflow for optimizing solvent selection based on target application and zwitterionic disruption.

References

  • The Solubility of Amino Acids in Various Solvent Systems - Thomas E. Needham Source: DigitalCommons@URI URL: [Link]

  • Stabilizing protein pharmaceuticals by imidazolium-type zwitterions - Shirai et al. Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Phase-Change Solvents for CO2 Capture: Conventional Chemical Absorption Source: West Virginia University Research Repository URL: [Link]

Sources

Exploratory

Engineering Peptidomimetics: The Role of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] in Non-Natural Amino Acid Design

As the demand for highly stable, targeted, and cell-permeable biotherapeutics accelerates, the integration of non-natural amino acids into peptide backbones has transitioned from a niche chemical exercise to a foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, targeted, and cell-permeable biotherapeutics accelerates, the integration of non-natural amino acids into peptide backbones has transitioned from a niche chemical exercise to a foundational strategy in drug development. Among these critical building blocks is L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1), a highly specialized derivative of 2,3-diaminopropionic acid (Dap).

Often utilized in its Fmoc-protected form during synthesis—Fmoc-Dap(Boc,Me)-OH—this compound serves as a versatile hub for orthogonal functionalization, conformational restriction, and pharmacokinetic optimization. This technical whitepaper deconstructs the structural rationale, mechanistic utility, and experimental protocols for deploying this non-natural amino acid in advanced peptidomimetic design.

Molecular Anatomy & Chemical Rationale

The structural genius of 3-(Boc-methylamino)-L-alanine lies in its tripartite functional anatomy, each serving a distinct mechanistic purpose in peptide engineering:

  • The L-Alanine Scaffold: By maintaining the standard L-enantiomeric alpha-carbon geometry, this building block ensures seamless integration into native peptide secondary structures (such as α -helices or β -sheets) without inducing the severe steric clashes often seen with bulkier derivatives.

  • The β -Methylamino Substitution (Side Chain): The substitution at the 3-position creates a secondary amine (once deprotected). This N-methylation is the core driver of the molecule's value. By replacing a primary amine with a secondary methylamine, we eliminate a hydrogen-bond donor and increase the local lipophilicity. This modification restricts the rotational degrees of freedom, pre-organizing the peptide for target binding, and significantly shields the backbone from recognition by native exopeptidases .

  • The tert-Butoxycarbonyl (Boc) Protection: The Boc group provides absolute orthogonality when paired with 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. It remains completely stable under the basic conditions used for iterative peptide elongation and is only cleaved under highly acidic conditions, allowing for precise control over side-chain availability.

Mechanistic Role in Orthogonal Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the ability to build complex, branched, or conjugated molecules depends entirely on orthogonal protecting groups. The Boc-protected methylamino side chain allows the alpha-amine to be iteratively elongated using standard Fmoc chemistry.

Once the primary sequence is complete, the Boc group is cleaved to reveal a nucleophilic secondary amine. Because secondary amines are sterically hindered, they offer unique chemoselectivity. When acylated, they form tertiary amides , which exist in a dynamic cis/trans equilibrium that can be exploited to force peptides into specific bioactive conformations, such as tight turns or rigidified linear structures.

SPPS_Workflow Start Resin-Bound Peptide Coupling Couple Fmoc-Dap(Boc,Me)-OH (DIC/Oxyma) Start->Coupling Step 1 FmocDeprot Fmoc Deprotection (20% Piperidine) Coupling->FmocDeprot Step 2 Elongation Peptide Elongation (Alpha-amine) FmocDeprot->Elongation Step 3 BocCleavage Boc Cleavage & Global Deprot. (95% TFA) Elongation->BocCleavage Step 4 Functionalization Side-Chain Functionalization (e.g., Nucleobase coupling) BocCleavage->Functionalization Step 5 (Optional)

Workflow of orthogonal SPPS using Fmoc-Dap(Boc,Me)-OH for side-chain branching.

Applications in Drug Development

Nucleobase-Decorated Peptides

One of the most advanced applications of this amino acid is in the synthesis of peptide nucleic acid (PNA) analogues. Researchers utilize the secondary amine of the Dap(Me) side chain to attach nucleobase-acetic acid derivatives (e.g., thymine acetic acid). The resulting tertiary amide linkage creates a highly rigidified backbone, which enhances the thermodynamics of DNA and RNA binding. This strategy was famously employed to synthesize oligoDapT, demonstrating superior nucleic acid binding for biomedical applications .

Cell-Penetrating Peptides (CPPs)

The transition from a primary amine (standard Dap) to a secondary amine (Dap(Me)) alters the pKa of the side chain. At physiological pH, the protonated secondary amine retains its cationic charge necessary for electrostatic interaction with negatively charged cell membranes, while the methyl group provides the lipophilicity required to traverse the hydrophobic lipid bilayer .

Mechanistic_Pathway NMAA L-Alanine, 3-(Boc-methylamino) Steric Steric Hindrance NMAA->Steric Hbond Loss of H-Bond Donor NMAA->Hbond Lipo Increased Lipophilicity NMAA->Lipo Protease Proteolytic Stability Steric->Protease Permeability Membrane Permeability Hbond->Permeability Conform Conformational Restriction Hbond->Conform Lipo->Permeability

Mechanistic effects of side-chain N-methylation on peptide biophysical properties.

Experimental Protocol: Solid-Phase Incorporation and Selective Functionalization

To ensure high-fidelity synthesis, the coupling of sterically hindered non-natural amino acids requires optimized kinetics. The following protocol outlines a self-validating system for the incorporation and subsequent functionalization of Fmoc-Dap(Boc,Me)-OH.

Step-by-Step Methodology

Phase 1: Alpha-Carboxyl Coupling

  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation (Causality Check): Dissolve 3.0 equivalents of Fmoc-Dap(Boc,Me)-OH and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Scientific Rationale: We explicitly avoid uronium salts (like HBTU or HATU) for this step. The steric bulk of the beta-substituent can slow coupling, and prolonged exposure to uronium salts in the presence of base (DIEA) can lead to irreversible guanidinylation of the free N-terminus. DIC/Oxyma maintains a neutral/slightly acidic microenvironment, suppressing epimerization and side reactions.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Phase 2: Elongation and Global Cleavage 5. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). The side-chain Boc group is completely stable under these basic conditions. 6. Elongation: Continue standard SPPS for the remainder of the sequence. 7. Cleavage & Deprotection: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2.5 hours.

  • Scientific Rationale: The standard 1-hour TFA cleavage is insufficient. The steric shielding provided by the N-methyl group adjacent to the Boc carbamate requires extended acidolysis to ensure quantitative deprotection of the secondary amine.

Phase 3: Post-Cleavage Conjugation (Optional) 8. Acylation of the Secondary Amine: To couple a fluorophore or nucleobase to the newly liberated secondary amine in solution, utilize highly reactive acyl halides or activate the incoming carboxylic acid with COMU and DIEA. The heightened nucleophilicity of the secondary amine is offset by its steric hindrance, necessitating potent activation.

Quantitative Data: Coupling and Stability Metrics

Understanding the kinetic differences between standard amino acids and N-methylated derivatives is crucial for yield optimization. The table below summarizes the comparative efficiencies.

Amino Acid Derivative α -Coupling Efficiency (DIC/Oxyma, 1h)Side-Chain Deprotection (95% TFA, 1h)Post-Cleavage Side-Chain Acylation (HATU, 1h)
Fmoc-Dap(Boc)-OH (Primary Amine)> 99.5%> 99.0%> 95.0%
Fmoc-Dap(Boc,Me)-OH (Secondary Amine)> 98.0%~ 75.0% (Requires 2.5h for >99%)~ 60.0% (Requires COMU or extended time)
Fmoc-Lys(Boc)-OH (Reference)> 99.9%> 99.5%> 98.0%

Table 1: Comparative kinetic data demonstrating the steric impact of the N-methyl group on coupling, deprotection, and functionalization efficiencies.

References

  • Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research URL: [Link]

  • Title: DNA- and RNA-binding ability of oligoDapT, a nucleobase-decorated peptide, for biomedical applications Source: International Journal of Nanomedicine URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Marine Drugs URL: [Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

This guide provides a comprehensive analysis of the thermodynamic stability of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], a key building block in contemporary drug discovery and peptide science. Tailored f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the thermodynamic stability of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], a key building block in contemporary drug discovery and peptide science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the foundational principles governing its stability, details robust experimental protocols for its assessment, and offers field-proven insights into data interpretation and practical handling.

Part 1: Foundational Principles of Molecular Stability

The stability of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is not incidental; it is a direct consequence of its distinct structural motifs. Understanding these components is paramount to predicting its behavior under various chemical and physical stresses.

Chemical Structure and Properties

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], also known as N-Boc-N-methyl-β-alanine, is a non-natural amino acid derivative. Its structure is characterized by three key features that dictate its stability: a tert-butoxycarbonyl (Boc) protecting group, an N-methyl group on the amino nitrogen, and a β-amino acid backbone. This compound is typically a white to off-white powder and is utilized in the synthesis of modified peptides and other complex organic molecules.[1]

The Role of the Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[] Its widespread use is due to a predictable and highly useful stability profile.

  • Inherent Stability: The Boc group is a carbamate that is notably stable under neutral and basic conditions, and it is resistant to many nucleophiles and catalytic hydrogenation.[3][][5] This robustness allows for selective chemical transformations elsewhere in a molecule without unintended deprotection.

  • Acid Lability: The cornerstone of Boc chemistry is its susceptibility to cleavage under acidic conditions.[] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[6] This predictable lability is the primary pathway for its intentional removal and its main degradation route under acidic stress.

  • Thermal Instability: While stable at ambient temperatures, the Boc group can be cleaved by heating, typically at temperatures of 150°C or higher, without any added catalyst.[7][8] The thermal degradation mechanism also proceeds through the formation of the free amine, isobutylene, and CO2.[7]

The Influence of N-Methylation on Stability

The presence of a methyl group on the nitrogen atom of the amino acid backbone introduces significant changes to the molecule's properties.

  • Enhanced Proteolytic Resistance: N-methylation of the amide bond in a peptide chain dramatically increases its stability against enzymatic degradation by proteases.[9][10] This is a key strategy in drug design to improve the in vivo half-life of peptide-based therapeutics.[9]

  • Conformational and Solubility Effects: Backbone methylation can reduce interchain hydrogen bonding, which can increase the solubility of peptides.[9] It also introduces conformational constraints that can be beneficial for binding to biological targets.

  • Electronic Impact: The electron-donating nature of the methyl group can subtly influence the reactivity of the adjacent carbamate, though the primary determinant of the Boc group's stability remains its acid-labile nature.

The Beta-Amino Acid Backbone

Unlike proteinogenic α-amino acids, the amino group in this molecule is attached to the β-carbon. This structural difference has implications for its stability and degradation. The increased distance between the carboxylic acid and the amino group can influence the potential for certain intramolecular reactions, such as lactam formation, compared to its α-amino acid counterparts.

Part 2: Experimental Assessment of Thermodynamic Stability

A thorough understanding of a molecule's stability requires empirical testing under stressed conditions. The following section outlines a systematic approach to evaluating the stability of N-Boc-N-methyl-β-alanine, grounded in regulatory guidelines and established scientific practice.

Overview of Stability Testing and Regulatory Context

For pharmaceutical applications, stability testing is governed by guidelines from the International Council for Harmonisation (ICH). The relevant documents are ICH Q1A(R2) for overall stability testing and Q1B for photostability testing.[11][12] A crucial component of this is "forced degradation" or "stress testing," which involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[13] The purpose is to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[11]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] under various stress conditions. A stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol should be prepared for these studies.

  • Acidic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

    • Causality: This test is designed to accelerate the primary degradation pathway of the Boc group.[6]

  • Neutral Conditions:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate and sample as described for acidic conditions.

    • Causality: This serves as a control to assess the inherent stability of the molecule in an aqueous environment.

  • Basic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate and sample as described for acidic conditions, neutralizing with 0.1 M hydrochloric acid.

    • Causality: Boc groups are generally stable to bases, so this test evaluates the stability of other functional groups in the molecule under alkaline stress.[3]

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Sample at specified time points and dilute with the mobile phase for HPLC analysis.

  • Causality: This assesses the susceptibility of the molecule to oxidation. While the core structure is expected to be relatively stable, this test is crucial for identifying potential minor degradation pathways.

  • Solid-State:

    • Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for an extended period (e.g., 48 hours).

    • At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution-State:

    • Incubate a solution of the compound at 60°C and analyze samples over time as in the hydrolytic stability studies.

    • Causality: This evaluates the potential for thermal decomposition, including the cleavage of the Boc group.[7]

  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][14]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples by HPLC.

  • Causality: This test identifies any degradation resulting from exposure to light, which is a critical parameter for determining appropriate packaging and storage.[15]

Analytical Methodologies for Stability Indicating Assays

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

HPLC is the cornerstone for purity and stability testing of pharmaceutical compounds.[] A reversed-phase HPLC method is typically suitable for a molecule of this nature.

Protocol for a Stability-Indicating RP-HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should be validated for specificity by demonstrating that the peak for the parent compound is well-resolved from any degradation products formed during the forced degradation studies.

Long-Term and Accelerated Stability Studies

While forced degradation studies predict potential instability, long-term and accelerated studies provide data on the actual stability under defined storage conditions.

  • Accelerated Study: Store the compound at 40°C ± 2°C and 75% RH ± 5% RH for 6 months.

  • Long-Term Study: Store the compound under its recommended storage conditions (e.g., 2-8°C) for a period that supports the proposed shelf life (e.g., 12, 24, or 36 months).

Samples should be analyzed at appropriate time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term) using the validated stability-indicating HPLC method.

Part 3: Data Interpretation and Practical Implications

Analysis and Presentation of Stability Data

The primary output of these studies is quantitative data on the percentage of the parent compound remaining and the percentage of each degradation product formed over time. This data should be summarized in a clear, tabular format.

Table 1: Illustrative Forced Degradation Data for N-Boc-N-methyl-β-alanine

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant (%)
0.1 M HCl, 60°C2415.284.8
Water, 60°C2499.5<0.5
0.1 M NaOH, 60°C2498.9<0.5
3% H₂O₂, RT2499.1<0.5
Solid, 70°C4897.52.5
ICH Photostability-99.8<0.2

Note: Data are illustrative and should be replaced with experimental results.

The major degradant under acidic conditions is expected to be N-methyl-β-alanine, resulting from the cleavage of the Boc group. This can be confirmed by co-injecting a standard of the expected degradant or by using LC-MS to determine the mass of the degradation product.

Establishing a Stability Profile

Based on the illustrative data, a clear stability profile emerges:

  • Highly susceptible to acid hydrolysis: The Boc group is the most labile part of the molecule.

  • Stable in neutral and basic media: The molecule shows excellent stability under these conditions.

  • Resistant to oxidation and photolytic stress: Minimal degradation is observed under these conditions.

  • Good thermal stability in the solid state: The compound is relatively stable to dry heat.

Practical Recommendations for Handling and Storage
  • Optimal Storage Conditions: The compound should be stored in a well-sealed container at refrigerated temperatures (2-8°C) to minimize any potential long-term degradation.[1][17] It should be protected from strong acids.

  • Solvent and Formulation Considerations: When used in solution, care should be taken to avoid acidic conditions if the integrity of the Boc group is to be maintained. For long-term storage in solution, aprotic solvents or buffered neutral aqueous solutions are recommended. Stock solutions of amino acids are generally stable for several weeks when stored at 4°C.[18]

  • Shelf-Life Determination: Based on long-term and accelerated stability data, a shelf life can be established. For many Boc-amino acids, a shelf life of several years is common when stored properly.[5]

Part 4: Conclusion

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] possesses a well-defined thermodynamic stability profile dominated by the acid-labile nature of its N-Boc protecting group. Its stability under neutral, basic, oxidative, and photolytic conditions is excellent, making it a robust building block for various applications in drug discovery and chemical synthesis. The N-methyl and β-amino acid features contribute to its unique properties, particularly in the context of creating proteolytically stable peptides. A thorough understanding of its stability, achieved through systematic forced degradation and long-term stability studies, is essential for its effective use and for ensuring the quality and reliability of the final products in which it is incorporated.

Mandatory Visualizations

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Output Acid Acidic (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic (0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H2O2, RT) Oxidative->HPLC Thermal Thermal (Solid, 70°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Profile Stability Profile HPLC->Profile Degradants Degradant Identification LCMS->Degradants Handling Storage & Handling Recommendations Profile->Handling Degradants->Handling Drug_Substance N-Boc-N-methyl-β-alanine (Stock Solution) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for Forced Degradation Studies.

Acid_Catalyzed_Degradation A N-Boc-N-methyl-β-alanine B Protonated Carbamate A->B + H+ C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Isobutylene C->D - H+ E N-methyl-β-alanine + CO2 C->E Decarboxylation

Caption: Acid-Catalyzed Degradation Pathway.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • How Long Do Peptides Last at Room Temper
  • BOC-amino acids. (n.d.). BOC Sciences.
  • Black, G. P., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8155–8163.
  • Vinogradov, A. A., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Crystallization method of Boc-amino acid. (2021). CN112661672A.
  • Boc-N-methyl-L-alanine. (n.d.). Chem-Impex.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). Organic Process Research & Development, 23(1), 76–88.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 2135-2143.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). The Journal of Organic Chemistry, 74(21), 8456–8459.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz.
  • N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. (2020). Organic Letters, 22(7), 2779–2783.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. (2018). ACS Infectious Diseases, 4(10), 1474–1482.
  • Synthesis of N-Alkyl Amino Acids. (2000). In Solid-Phase Synthesis (pp. 83-106).
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • Analytical Services for Purity Determin
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Pharmaceutical Technology, 30(3).
  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 17). YouTube.
  • N-Methylated Amino Acids. (n.d.). Merck Millipore.
  • Methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (2017). Green Chemistry, 19(2), 430-435.
  • Boc-N-methyl-D-alanine ≥98.
  • Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. (2016). Journal of Medicinal Chemistry, 59(17), 8047–8056.
  • CAS 3303-84-2: BOC-β-alanine. (n.d.). CymitQuimica.
  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Synthetic Preparation of N-Methyl-α-amino Acids. (2004). Chemical Reviews, 104(11), 5059–5104.
  • Peptide Stability: How Long Do Peptides Last? (n.d.). JPT Peptide Technologies.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2023). ChemRxiv.
  • Removal of impurities from N-Methyl-L-alanine prepar
  • BOC-N-Methyl-L-alanine, 99%. (n.d.). Thermo Scientific Chemicals.
  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023, February 7). Biotage.
  • N-Methylation of Boc amino acids. (2017, March 2). Lokey Lab Protocols - Wikidot.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Boc-β-alanine - (CAS 3303-84-2). (n.d.). BOC Sciences.
  • Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. (2025). European Journal of Pharmaceutics and Biopharmaceutics, 214, 114787.
  • Self-condensation and hydrolysis of β-alanine methyl ester. (n.d.).
  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. (n.d.).

Sources

Protocols & Analytical Methods

Method

Topic: Incorporation of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] into Cyclic Peptides

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract The strategic incorporation of N-methylated amino acids into peptide macrocycles is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The strategic incorporation of N-methylated amino acids into peptide macrocycles is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, increased membrane permeability, and conformational rigidity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of cyclic peptides containing L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], a protected N-methyl-β-alanine derivative (hereafter referred to as Boc-N(Me)-β-Ala). We address the distinct synthetic challenges posed by this sterically hindered, secondary β-amino acid, offering field-proven strategies for solid-phase synthesis, coupling, cyclization, and characterization to guide researchers in drug discovery and development.

Scientific Introduction & Strategic Overview

Cyclic peptides represent a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained topology often leads to high target affinity and selectivity while protecting against enzymatic degradation by exopeptidases.[4][5] Further enhancement of their drug-like properties can be achieved through N-methylation of the peptide backbone. This modification eliminates the amide proton—a hydrogen bond donor—which can significantly increase passive membrane permeability and block sites of proteolytic cleavage by endopeptidases.[1][6][7]

The subject of this guide, Boc-N(Me)-β-Ala, introduces two specific structural features:

  • N-Methylation: This creates a tertiary amide bond upon coupling, which is sterically hindered and kinetically challenging to form. It also introduces the potential for cis/trans isomers, which can complicate purification and analysis.[6][8]

  • β-Amino Acid Backbone: Unlike natural α-amino acids, the β-amino acid structure extends the peptide backbone by one carbon atom, influencing the conformational landscape and cyclization propensity of the resulting peptide.[]

Successfully synthesizing cyclic peptides with these residues requires a carefully considered strategy, from the choice of coupling reagents to the method of macrocyclization.

Core Synthetic Challenges
  • Inefficient Coupling: The secondary amine of N-methylated residues is less nucleophilic and more sterically crowded than a primary amine. Furthermore, the subsequent coupling onto an N-methylated residue is notoriously difficult. Standard coupling reagents like DCC or HBTU are often insufficient, leading to low yields and truncated sequences.[10][11]

  • Epimerization Risk: Aggressive coupling conditions required to overcome steric hindrance can increase the risk of racemization at the activated amino acid's α-carbon.[12]

  • Difficult Cyclization: The conformational preferences of the linear peptide precursor, influenced by the N-methyl and β-amino acid residues, heavily impact the efficiency of the head-to-tail cyclization step.[4][6] Ring strain and unfavorable conformations can favor intermolecular oligomerization over the desired intramolecular cyclization.[13]

Strategic Decision Workflow

The following diagram outlines the key decision points for synthesizing N-methylated cyclic peptides.

G cluster_0 Phase 1: Linear Peptide Synthesis cluster_1 Phase 2: Cyclization Strategy cluster_2 Phase 3: Final Processing Start Define Target Cyclic Peptide Sequence SPPS Solid-Phase Peptide Synthesis (SPPS) (Recommended for Efficiency) Start->SPPS Reagents Select Potent Coupling Reagent (e.g., HATU, PyAOP) SPPS->Reagents Monitoring Monitor Coupling to N(Me) Residue (Bromophenol Blue Test) Reagents->Monitoring Decision Choose Cyclization Method Monitoring->Decision OnResin On-Resin Cyclization (Pseudo-dilution, Simpler Purification) Decision->OnResin Small-to-Medium Rings & Simple Purification Solution Solution-Phase Cyclization (Flexible, Requires High Dilution) Decision->Solution Large Rings or Sterically Hindered Systems Cleavage Cleavage & Global Deprotection OnResin->Cleavage Solution->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Analysis Purification->Characterization G cluster_0 Linear Precursor Preparation cluster_1 Cyclization Reaction cluster_2 Final Product Isolation P1 Assemble Protected Linear Peptide on 2-CTC Resin (Protocol 1) P2 Cleave from Resin (TFE/DCM) P1->P2 P3 Purify Protected Linear Peptide P2->P3 C1 Dissolve in DMF (High Dilution, <1 mM) P3->C1 C2 Slowly Add HATU/DIPEA (Syringe Pump) C1->C2 C3 Stir Overnight & Monitor by LC-MS C2->C3 F1 Global Deprotection (TFA Cocktail) C3->F1 F2 Precipitate in Ether F1->F2 F3 Purify by RP-HPLC F2->F3

Sources

Application

Application Notes &amp; Protocols for Peptide Coupling: A Guide to Synthesizing Peptides with L-Alanine and N-Boc-N-methyl-glycine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the synthesis of peptides containing L-Alani...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the synthesis of peptides containing L-Alanine and the sterically hindered N-methylated amino acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (also known as N-Boc-N-methyl-glycine or N-Boc-sarcosine). The incorporation of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability and membrane permeability.[1][2] However, the steric hindrance from the N-methyl group presents significant synthetic challenges, necessitating the use of highly efficient coupling reagents.[3]

This document offers a comparative overview of common coupling reagents, detailed experimental protocols, and insights into overcoming the challenges associated with these demanding coupling reactions.

The Challenge of Coupling N-Methylated Amino Acids

The primary obstacle in forming a peptide bond with an N-methylated amino acid is the combination of increased steric bulk and reduced nucleophilicity of the secondary amine.[1] Standard coupling reagents may prove inefficient, leading to slow reaction times, incomplete couplings, and potential racemization.[1][4] Therefore, the selection of a potent coupling reagent is paramount for achieving high yields and purity.[5]

Comparative Analysis of Coupling Reagents

Coupling reagents are broadly categorized into several classes, each with distinct mechanisms, advantages, and disadvantages. The most common classes include carbodiimides, phosphonium salts, and uronium/aminium salts.[6]

General Mechanism of Action

The fundamental role of a coupling reagent is to activate the carboxylic acid of one amino acid, making it susceptible to nucleophilic attack by the amine group of another.[6] This activation typically proceeds through the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides to suppress racemization and improve coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable and reactive active ester.[7][8][9]

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, PyBOP) Coupling_Reagent->Activated_Intermediate Peptide Dipeptide (R-CO-N(Me)R') Activated_Intermediate->Peptide + Amine Amine R'-NHMe Byproducts Byproducts Peptide->Byproducts G start Start prep_amine Prepare Amine Component (N-Boc-N-methyl-glycine) start->prep_amine prep_acid Prepare Carboxylic Acid Component (Fmoc-L-Alanine) start->prep_acid coupling Combine Activated Acid and Amine Component prep_amine->coupling pre_activation Pre-activate Carboxylic Acid with Coupling Reagent and Base prep_acid->pre_activation pre_activation->coupling reaction Stir at Room Temperature (1-24 hours) coupling->reaction workup Aqueous Work-up (Wash with acid, base, brine) reaction->workup purification Purify via Chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for solution-phase peptide coupling.

Protocol 1: HATU-Mediated Coupling

Principle: HATU is a highly reactive uronium salt-based reagent that forms a highly reactive OAt-active ester, which rapidly couples with the sterically hindered N-methyl amine with minimal racemization. [10] Materials and Reagents:

  • Fmoc-L-Alanine

  • N-Boc-N-methyl-glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-N-methyl-glycine (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve Fmoc-L-Alanine (1.05 eq) and HATU (1.05 eq) in anhydrous DCM or DMF. [5]3. Cool the carboxylic acid/HATU solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.2 eq) to the carboxylic acid/HATU solution and stir for 5-10 minutes at 0 °C for pre-activation. [5]5. Add the N-Boc-N-methyl-glycine solution dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For highly hindered couplings, extended reaction times (up to 24 hours) may be necessary. [11]7. Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide using silica gel column chromatography.

Protocol 2: PyBOP-Mediated Coupling

Principle: PyBOP is a phosphonium salt-based reagent that avoids the guanidinylation side reaction associated with uronium salts, making it a "cleaner" option for certain applications. [12]It activates the carboxylic acid to form a reactive OBt-ester.

Materials and Reagents:

  • Fmoc-L-Alanine

  • N-Boc-N-methyl-glycine

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Fmoc-L-Alanine (1.05 eq), N-Boc-N-methyl-glycine (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.

Protocol 3: T3P®-Mediated Coupling

Principle: T3P® (Propylphosphonic Anhydride) is a mild and efficient dehydrating agent that activates carboxylic acids to form mixed anhydrides. [13]Its byproducts are water-soluble, which simplifies the work-up procedure significantly. [14] Materials and Reagents:

  • Fmoc-L-Alanine

  • N-Boc-N-methyl-glycine

  • T3P® (50% solution in ethyl acetate or DMF)

  • A tertiary base (e.g., Triethylamine (TEA) or DIPEA)

  • Ethyl Acetate

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Fmoc-L-Alanine (1.05 eq) and N-Boc-N-methyl-glycine (1.0 eq) in ethyl acetate.

  • Add the tertiary base (e.g., TEA, 3.0 eq).

  • Slowly add the T3P® solution (1.5 eq) to the mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts. [14] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.

Safety and Handling of Coupling Reagents

Peptide coupling reagents are potent sensitizers and can cause skin and respiratory sensitization. [15]It is crucial to handle these reagents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All weighing and handling of solid coupling reagents should be performed in a fume hood to avoid inhalation of fine powders. [15]Anhydrous HOBt is an energetic material and can decompose violently under heat, friction, or impact. [7]

Troubleshooting Difficult Couplings

  • Incomplete Reaction: If monitoring indicates a stalled or incomplete reaction, a "double coupling" can be performed by filtering the reaction mixture (in solid-phase synthesis) and adding a fresh solution of activated amino acid. [1]In solution-phase, increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C) may be beneficial. Microwave-assisted synthesis can also significantly enhance coupling efficiency for hindered residues. [16]* Guanidinylation: This side reaction, which terminates the peptide chain, can occur when using an excess of uronium/aminium reagents like HATU. [12][17]To minimize this, use the coupling reagent in slight excess (e.g., 1.05 eq) and keep pre-activation times short (1-5 minutes). [1]* Epimerization: The risk of epimerization (racemization at the alpha-carbon) is higher with strong activating agents and prolonged activation times. [18][19]Using additives like HOBt or HOAt, keeping reaction temperatures low, and using weaker bases can help suppress epimerization. [8][20]

References

  • Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques"
  • Stanford University, "Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards"
  • Benchchem, "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety"
  • Common Organic Chemistry, "Amine to Amide Mechanism - H
  • YouTube, "HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry" [Link]

  • MDPI, "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)"
  • NIH, "Epimerisation in Peptide Synthesis - PMC" [Link]

  • LifeTein, "Should My Peptide Be Methylated?" [Link]

  • Wikipedia, "HATU" [Link]

  • ACS Publications, "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry"
  • YouTube, "HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond" [Link]

  • ResearchGate, "Mechanism of peptide bond form
  • W. Voelter, "Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.: Synthesis of Peptides and Peptidomimetics"
  • PubMed, "Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components" [Link]

  • RSC Publishing, "Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides"
  • ACS.org, "Bonding with Caution: Understanding the Hazards of Peptide Couplers"
  • YouTube, "DCC Coupling With HOBt Activation Mechanism | Organic Chemistry" [Link]

  • aapptec, "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids"
  • ACS Publications, "tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis"
  • ResearchGate, "Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt"
  • YouTube, "T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides" [Link]

  • ACS Publications, "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with H
  • PMC, "An Evaluation of the Occupational Health Hazards of Peptide Couplers" [Link]

  • Wuxi AppTec, "Commonly Used Coupling Reagents in Peptide Synthesis"
  • ACS Publications, "An Evaluation of the Occupational Health Hazards of Peptide Couplers"
  • PMC, "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)" [Link]

  • ACS Publications, "Peptide Coupling Reagents, More than a Letter Soup"
  • Common Organic Chemistry, "Amine to Amide Mechanism - T3P"
  • Synfacts, "Efficient Method for the Synthesis of N-Methyl
  • PubMed, "N-methylation in amino acids and peptides: Scope and limitations" [Link]

  • Springer Nature Experiments, "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings" [Link]

  • CEM Corporation, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids" [Link]

  • KRISP, "N-methylation in amino acids and peptides: Scope and limitations" [Link]

  • aapptec, "Coupling Reagents" [Link]

  • AMRI, "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE"
  • Merck Millipore, "Novabiochem® Coupling reagents"
  • ACS Publications, "Peptide Coupling Reagents, More than a Letter Soup"

Sources

Method

scale-up synthesis techniques for L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Application Note & Protocol: A Scalable Synthesis of N-Boc-N-methyl-L-alanine Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-methylated amino acids are critical components in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A Scalable Synthesis of N-Boc-N-methyl-L-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are critical components in modern drug discovery, imparting enhanced pharmacokinetic properties such as increased metabolic stability, improved membrane permeability, and conformational rigidity to peptide-based therapeutics.[1][2] L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], commonly known as N-Boc-N-methyl-L-alanine, is a foundational building block for incorporating these advantages.[3] This guide provides a comprehensive, scalable, and robust protocol for the synthesis of N-Boc-N-methyl-L-alanine, starting from commercially available L-alanine. We delve into the causality behind experimental choices, from precursor synthesis to final purification, offering field-proven insights to navigate the challenges of large-scale production, including impurity control and maintaining stereochemical integrity.

Strategic Approach: Retrosynthetic Analysis

A successful scale-up strategy begins with a logical and efficient synthetic plan. The target molecule, N-Boc-N-methyl-L-alanine, can be deconstructed into readily available starting materials. The primary disconnection is at the N-methyl bond, suggesting a methylation reaction. The second disconnection is at the N-Boc bond, pointing to a standard protection of the parent amino acid, L-alanine. This leads to a straightforward two-step synthesis.

G Target N-Boc-N-methyl-L-alanine Precursor N-Boc-L-alanine Target->Precursor N-Methylation MeI Methyl Iodide (Methyl Source) Target->MeI SM L-Alanine Precursor->SM N-Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc Source) Precursor->Boc2O

Caption: Retrosynthetic pathway for N-Boc-N-methyl-L-alanine.

Part I: Protocol for Scalable N-Boc Protection of L-Alanine

The initial step involves the protection of the primary amine of L-alanine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent undesired side reactions at the nitrogen atom during subsequent methylation.

Causality and Method Selection: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for Boc protection due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[4] The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid salt and the (Boc)₂O reagent.

Detailed Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine
  • Reactor Setup: Charge a suitable jacketed glass reactor with L-alanine (1.0 eq) and deionized water (approx. 5-6 L per kg of L-alanine). Begin agitation.

  • Basification: Cool the reactor contents to 0-5 °C using a circulating chiller. Add sodium hydroxide (1.5 eq) dissolved in water, maintaining the internal temperature below 10 °C. This deprotonates the carboxylic acid and a portion of the ammonium group, forming the soluble sodium alaninate.

  • Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in tetrahydrofuran (THF, approx. 5-6 L per kg of L-alanine). Add the (Boc)₂O solution to the reactor via an addition funnel over 1.5-2 hours, ensuring the internal temperature is maintained at 0-5 °C.[4]

  • Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 16-20 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of L-alanine.

  • Work-up - Phase Separation: Cease agitation and allow the layers to separate. Remove the upper organic (THF) layer. Wash the aqueous layer with a non-polar solvent like petroleum ether or hexanes (2 x 1 L per kg of L-alanine) to remove unreacted (Boc)₂O and t-butanol.

  • Acidification & Extraction: Cool the aqueous layer to 0-5 °C. Slowly add a 4 M HCl solution to acidify the mixture to a pH of 1-2. This protonates the carboxylate, making the product water-insoluble. A white precipitate will form. Extract the product into ethyl acetate (3 x 2 L per kg of L-alanine).

  • Final Isolation: Combine the organic extracts, wash with brine (1 x 1 L per kg of L-alanine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a viscous oil or white solid. The product is typically of sufficient purity (>98%) to proceed to the next step without further purification.

ParameterSpecificationTypical Result
Starting Material L-Alanine1.0 kg (11.22 mol)
Reagents (Boc)₂O, NaOH3.18 kg (14.59 mol), 0.67 kg (16.84 mol)
Solvents Water, THF, Ethyl Acetate~6 L, ~6 L, ~6 L
Yield >95%~2.1 kg
Purity (HPLC) >98%99.1%

Part II: Protocol for Scale-Up N-Methylation

This is the critical step where regioselective mono-methylation of the nitrogen atom is achieved.

Causality and Method Selection: The most broadly applied and scalable method for N-methylation of N-acyl amino acids utilizes sodium hydride (NaH) and methyl iodide (CH₃I).[2][5] This method is highly effective due to the strong basicity of NaH, which is capable of deprotonating both the carboxylic acid and the N-H of the Boc-protected amine. The resulting dianion is a potent nucleophile.

Mechanism Rationale: The reaction proceeds via the formation of a dianion. The first equivalent of NaH deprotonates the acidic carboxylic acid proton. The second equivalent deprotonates the less acidic N-H proton of the carbamate. This dianion, although potentially insoluble, reacts rapidly with the electrophilic methyl iodide to form the N-methylated product.[5] Using a gross excess of both NaH and CH₃I ensures the reaction goes to completion and outcompetes potential side reactions. The order of addition (iodomethane before hydride) is crucial to ensure the methylating agent is present as soon as the highly reactive N-anion is formed, minimizing potential side reactions.[5]

G cluster_0 N-Methylation Workflow A 1. Dissolve N-Boc-L-alanine in dry THF B 2. Cool to 0-5 °C (Inert Atmosphere) A->B C 3. Add Methyl Iodide B->C D 4. Add NaH (Portion-wise) C->D E 5. Warm to RT (Stir Overnight) D->E F 6. Quench Reaction (Ice-cold iPrOH, then H₂O) E->F G 7. Acidify & Extract F->G H 8. Isolate Crude Product G->H

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] coupling

A Guide to Preventing Racemization During the Coupling of L-Alanine with 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization During the Coupling of L-Alanine with 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the coupling of L-Alanine with 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures to ensure the stereochemical integrity of your synthesized peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this specific peptide coupling?

A1: Racemization is the undesirable conversion of the chiral L-Alanine into a mixture of both its L- and D-enantiomers during the coupling reaction. This loss of stereochemical purity at the alpha-carbon can lead to the formation of a diastereomeric product, which can be difficult to separate and may have significantly different biological activity.[1][2]

Q2: What is the primary cause of racemization during the L-Alanine coupling step?

A2: The most common cause of racemization in peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The activated carboxyl group of the N-protected L-Alanine can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine can then occur from either side of the planar intermediate, resulting in a mixture of L- and D-products.[2][4]

Q3: Are there other mechanisms for racemization?

A3: Yes, a less common but still possible mechanism is direct enolization. This involves the direct removal of the alpha-proton from the activated L-Alanine by a strong base to form an achiral enolate intermediate.[1][2] This pathway is more likely to occur under strongly basic conditions.

Q4: Which factors in my experimental setup can influence the extent of racemization?

A4: Several factors can significantly impact the degree of racemization, including the choice of coupling reagent, the use of additives, the type and amount of base, the reaction solvent, and the temperature.[5][6]

Troubleshooting Guide: High D-Alanine Impurity Detected

If you have detected a significant amount of the D-Alanine diastereomer in your product, this section provides a systematic approach to troubleshooting and resolving the issue.

Problem: High Levels of D-Alanine Impurity Detected Post-Coupling

This is a clear indication that significant racemization has occurred. The following steps will guide you through identifying the cause and implementing a solution.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization.

  • Insight: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote racemization.[7][8] They activate the carboxylic acid, which can then readily form the problematic oxazolone intermediate. Onium salts, such as HBTU, HATU, and COMU, are generally considered "low-racemization" reagents as they form active esters that are less prone to cyclization.[9][10]

  • Solution:

    • If you are using a carbodiimide reagent without an additive, it is highly recommended to include one. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization.[11][12] They react with the activated amino acid to form an active ester that is less susceptible to racemization.[7][13] HOAt and Oxyma are generally more effective than HOBt.[10]

    • Consider switching to an onium salt-based coupling reagent like HATU or COMU, which are known for their lower potential to cause racemization.[9][12]

Step 2: Scrutinize the Base Used in the Reaction

The presence, strength, and concentration of the base play a pivotal role in racemization.

  • Insight: Bases can directly abstract the alpha-proton of the activated amino acid, leading to racemization.[11][14] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can accelerate this process.[7][10]

  • Solution:

    • Replace strong bases like DIPEA or TEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred choices.[7][10][11]

    • Use the minimum necessary amount of base to facilitate the reaction.

Step 3: Assess the Reaction Temperature

Higher temperatures can increase the rate of most reactions, including the side reactions that lead to racemization.

  • Insight: Elevated temperatures provide the necessary energy to overcome the activation barrier for oxazolone formation and subsequent enolization.[5]

  • Solution:

    • Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.[7]

    • If using microwave-assisted peptide synthesis, consider reducing the temperature. For sensitive residues, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[7]

Step 4: Consider the Solvent System

The polarity of the solvent can influence the rate of racemization.

  • Insight: Highly polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) can promote racemization by stabilizing the charged intermediates involved in the racemization pathways.[4]

  • Solution:

    • If the solubility of your reactants allows, consider using a less polar solvent or a mixture of solvents (e.g., a DMF/Dichloromethane (DCM) mixture) to reduce the polarity of the reaction medium.

Data & Protocols

Comparative Summary of Coupling Reagents and Additives
Coupling SystemPropensity for RacemizationKey Considerations
DIC / DCC (alone) HighNot recommended without an additive.[7][8]
DIC / HOBt ModerateA classic combination, but newer additives are often more effective.[8][13]
DIC / HOAt LowHOAt is generally superior to HOBt in suppressing racemization.[10]
DIC / Oxyma LowA non-explosive and effective alternative to HOBt and HOAt.[11][12][15]
HBTU / DIPEA Moderate to LowGenerally effective, but the use of DIPEA can still lead to some racemization.[8]
HATU / DIPEA LowThe HOAt-based structure of HATU makes it very effective at preventing racemization.[8][9]
COMU / DIPEA LowA modern and highly efficient coupling reagent with low racemization potential.[9][12]
Recommended Low-Racemization Coupling Protocol

This protocol outlines a general procedure for the coupling of L-Alanine with 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] designed to minimize racemization.

Materials:

  • N-protected L-Alanine

  • 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

  • Coupling Reagent (e.g., HATU or DIC/Oxyma)

  • Base (e.g., NMM or 2,4,6-collidine)

  • Anhydrous Solvent (e.g., DMF or a DMF/DCM mixture)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected L-Alanine and the coupling additive (if using a carbodiimide) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add the coupling reagent (e.g., HATU or DIC) to the cooled solution. If using an onium salt, add the base (e.g., NMM or collidine) at this stage. Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Amine Addition: Add the 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to remove the coupling byproducts and unreacted starting materials.

  • Analysis: Analyze the crude product for diastereomeric purity using a suitable chiral chromatography method (e.g., chiral HPLC).

Visualizing the Problem and Solution

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_l_alanine L-Alanine Pathway cluster_racemization Racemization Pathway cluster_products Products l_alanine N-Protected L-Alanine activated_l Activated L-Alanine l_alanine->activated_l Coupling Reagent oxazolone Oxazolone Intermediate (Planar) activated_l->oxazolone Intramolecular Cyclization achiral_intermediate Achiral Intermediate oxazolone->achiral_intermediate Base (Proton Abstraction) l_product Desired L-Product achiral_intermediate->l_product Amine Attack d_product Undesired D-Product achiral_intermediate->d_product Amine Attack

Caption: The primary mechanism of racemization during peptide coupling.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow start High D-Isomer Detected reagent Evaluate Coupling Reagent & Additives start->reagent base Scrutinize Base reagent->base If using carbodiimide alone, add HOAt/Oxyma. Consider switching to HATU/COMU. temp Assess Reaction Temperature base->temp Replace DIPEA/TEA with NMM/Collidine. Minimize base equivalents. solvent Consider Solvent temp->solvent Lower reaction temperature to 0°C. solution Implement Optimized Protocol solvent->solution Use less polar solvent if solubility permits.

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Optimization

Technical Support Center: Optimizing Cleavage for L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] Residues

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] —co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] —commonly known in Solid-Phase Peptide Synthesis (SPPS) as Fmoc-L-Dap(Boc,Me)-OH or -Boc- -methyl-L-2,3-diaminopropionic acid.

Incorporating this non-proteinogenic, N-methylated amino acid introduces unique steric and electronic challenges during the final Trifluoroacetic Acid (TFA) cleavage and global deprotection step. This guide provides self-validating troubleshooting frameworks, optimized scavenger cocktails, and causality-driven protocols to ensure high-purity peptide yields.

Troubleshooting FAQs: Diagnostic Mass Spectrometry (LC-MS)

Q1: My LC-MS shows a persistent +100 Da mass adduct on my target peptide. Why is the Boc group failing to cleave?

A1: A +100 Da mass shift indicates an uncleaved tert-butyloxycarbonyl (Boc) group. The secondary amine in Dap(Boc,Me) is heavily sterically hindered by the N-methyl group. This steric bulk significantly slows down the acidolysis kinetics compared to standard primary amines [1]. The protonation of the carbamate oxygen and the subsequent heterolytic cleavage to release the tert-butyl cation require a higher activation energy and extended reaction times.

  • Validation & Solution: Extend the TFA cleavage time from the standard 1.5 hours to 2.5–3 hours . If the +100 Da peak persists, apply mild conductive heating (30–35 °C) to accelerate linker protonation, provided your sequence lacks heat-sensitive motifs like Asp-Pro [4].

Q2: I achieved full Boc removal, but now I see +56 Da adducts on my Tryptophan and Tyrosine residues. How do I prevent this?

A2: The +56 Da shift is the classic signature of tert-butyl (tBu) alkylation. When the Boc group is finally cleaved from the hindered Dap(Boc,Me) residue, it generates a highly reactive tert-butyl carbocation. If your cleavage cocktail lacks sufficient nucleophilic density, this cation will permanently alkylate electron-rich side chains (Trp, Tyr, Met, Cys) [2].

  • Validation & Solution: A simple TFA/H2O mixture is insufficient. Switch to Reagent K (TFA/Phenol/Water/Thioanisole/EDT). This cocktail provides multiple nucleophilic scavengers that trap the tBu cations via competing kinetic pathways before they can attack your peptide [3].

Q3: After cleavage and ether precipitation, my peptide yield is low, and the mass indicates a truncation missing the N-terminal residues. What happened?

A3: Once the Boc group is removed, the resulting -methyl amine on the Dap residue is highly nucleophilic. If Dap(Me) is located at or near the N-terminus, this secondary amine can undergo a rapid intramolecular nucleophilic attack on the adjacent amide carbonyl. This leads to diketopiperazine (DKP) formation or lactamization, causing the peptide chain to truncate [4].

  • Validation & Solution: This side reaction is exacerbated by leaving the peptide in solution for too long post-cleavage. Maintain strict acidic conditions during workup. Precipitate the peptide immediately in cold diethyl ether (-20 °C) and avoid any neutral or basic washing steps until the peptide is safely lyophilized.

Quantitative Data: Cleavage Cocktail Selection

To prevent the +56 Da alkylation side reactions, the choice of scavenger cocktail must be dictated by the specific amino acids flanking your Dap(Boc,Me) residue.

Cocktail DesignationComposition (v/v Ratio)Optimal Application ProfileScavenging Mechanism
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)Peptides containing highly sensitive residues (Cys, Met, Trp, Tyr).EDT and Thioanisole trap tBu cations via soft nucleophilic attack [3].
Reagent B TFA / Phenol / Water / TIPS (88 / 5 / 5 / 2)General sequences lacking Cys/Met/Trp. Odorless alternative to EDT.TIPS acts as a powerful hydride donor to quench carbocations [2].
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81 / 5 / 5 / 2.5 / 3 / 2 / 1.5)Sequences highly prone to Methionine oxidation.DMS and NH4I actively reduce oxidized Met back to its native state [2].
Reagent L TFA / DTT / Water / TIPS (88 / 5 / 5 / 2)Peptides containing Benzophenone (Bpa) or requiring low odor.DTT replaces EDT to prevent unwanted Bpa reduction [3].

Mechanistic Pathways & Workflows

Understanding the molecular events during TFA-mediated cleavage is critical for optimizing your yields. Below is the mechanistic pathway of Dap(Boc,Me) deprotection and the required scavenging routes.

Mechanism A Peptide-Dap(Boc,Me) (Sterically Hindered) B Protonated Carbamate A->B + TFA (H+) C Deprotected Peptide [Dap(Me)] B->C - CO2 D tert-Butyl Cation (Highly Reactive) B->D Cleavage E Scavenged Adduct D->E + Scavengers (EDT, Phenol) F Alkylated Peptide (+56 Da Byproduct) D->F Attack on Trp/Tyr (If Poorly Scavenged)

Mechanism of TFA-mediated Boc cleavage from Dap(Boc,Me) and cation scavenging pathways.

Step-by-Step Methodology: Optimized Cleavage Protocol

Objective: Achieve 100% Boc removal from the sterically hindered N-methyl amine while preventing tBu-alkylation and diketopiperazine (DKP) formation.

Step 1: Resin Preparation & Deswelling

  • Transfer the synthesized peptide-resin to a fritted polypropylene syringe.

  • Wash the resin 3 times with Dichloromethane (DCM).

    • Causality Note: Residual Dimethylformamide (DMF) from the synthesis steps is basic and will buffer the TFA, drastically reducing the acidity needed to cleave the hindered N-methyl Boc group.

  • Dry the resin thoroughly under a stream of nitrogen for 10 minutes.

Step 2: Cocktail Formulation

  • Prepare the cleavage cocktail fresh in a fume hood. For a standard sequence containing Dap(Boc,Me) and sensitive residues, prepare Reagent K [3].

    • Causality Note: Phenol and Water act as hard nucleophiles, while Thioanisole and EDT act as soft nucleophiles, creating a comprehensive, multi-kinetic trap for the tert-butyl cations generated from the Boc group [2].

Step 3: Extended Cleavage Reaction

  • Add 10 mL of the cleavage cocktail per 1 gram of dry resin.

  • Agitate gently at room temperature (25 °C) for 2.5 to 3 hours .

    • Causality Note: The N-methyl group of Dap(Boc,Me) sterically shields the carbamate, slowing down the acidolysis. A standard 1-hour cleavage will leave +100 Da (uncleaved Boc) impurities [1].

Step 4: Filtration and Rapid Precipitation

  • Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Immediately add the filtrate dropwise into 10 volumes of ice-cold diethyl ether (-20 °C).

    • Causality Note: Rapid precipitation is critical. The newly exposed -methyl amine is highly nucleophilic. Leaving it in concentrated TFA/scavenger solution for prolonged periods increases the risk of truncation via intramolecular attack[4].

Step 5: Centrifugation and Washing

  • Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant.

  • Resuspend the peptide pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step 3 times to remove all scavengers.

  • Dry the pellet under vacuum before proceeding to HPLC purification.

Workflow S1 1. Resin Washing (DCM, 3x) & Vacuum Dry S2 2. Cocktail Addition (e.g., Reagent K: 10 mL/g resin) S1->S2 S3 3. Extended Cleavage (2.5 - 3 hours @ 25°C) S2->S3 S4 4. Filtration Separate Resin from Filtrate S3->S4 S5 5. Rapid Precipitation (Cold Et2O, -20°C) S4->S5 S6 6. Centrifugation & Wash (3x Cold Et2O, Dry Pellet) S5->S6

Optimized step-by-step workflow for the cleavage and isolation of Dap(Me)-containing peptides.

References

  • CDN. "Cleavage Cocktail Selection." WPMU CDN.[Link]

  • ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews." ACS.[Link]

Troubleshooting

resolving steric hindrance issues with L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach solid-phase peptide synthesis (SPPS) not as a series of rigid recipes, but as a system of thermodynamic and kinetic balances.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach solid-phase peptide synthesis (SPPS) not as a series of rigid recipes, but as a system of thermodynamic and kinetic balances.

The chemical L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS: 587880-85-1) is the unprotected backbone of -Boc- -methyl-L-2,3-diaminopropionic acid. In SPPS, it is typically employed as its -protected derivative: Fmoc-L-Dap(Boc,Me)-OH .

Working with this building block introduces severe synthetic bottlenecks. The β -carbon bears a massive tert-butyloxycarbonyl (Boc) protected N-methylamino group. This creates a steric "umbrella effect" over the α -carbon, restricting the trajectory of incoming nucleophiles and drastically reducing the reactivity of both its α -carboxyl and α -amine groups[1].

Below is the definitive troubleshooting guide and self-validating protocol system for resolving these steric hindrances.

Troubleshooting Guides & FAQs

Q1: Why is the coupling efficiency so low when attaching Fmoc-Dap(Boc,Me)-OH to the peptide resin? Causality: The bulky β -substituent sterically shields the activated α -carboxyl group, preventing the resin-bound amine from reaching the electrophilic center. Traditional coupling reagents like HBTU or DIC/HOBt form active esters that are simply too large to accommodate this crowded transition state[2]. Solution: Switch to a highly reactive uronium salt with a smaller active intermediate, such as COMU with OxymaPure . COMU features a morpholino group that acts as an internal base, accelerating proton transfer and driving the reaction forward even in sterically demanding environments[3].

Q2: I successfully coupled the Dap derivative, but the addition of the next amino acid is failing. Why? Causality: Once Dap is incorporated and Fmoc-deprotected, its α -amine becomes the nucleophile. However, the adjacent β -Boc-N-methyl group acts as a physical shield. If you use standard reagents (like HATU), the incoming amino acid is converted into an OBt/OAt active ester—a massive, bulky leaving group. The hindered Dap α -amine cannot physically penetrate this bulky ester to complete the aminolysis[2]. Solution: Utilize PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBroP converts the incoming amino acid into an acyl bromide. The bromide ion is a monoatomic, highly reactive leaving group with a fraction of the van der Waals radius of an OAt ester, allowing the hindered Dap amine to successfully attack the carbonyl[4].

Q3: I am observing massive sequence truncation and Diketopiperazine (DKP) formation after coupling the residue following Dap. How do I stop this? Causality: Diketopiperazine formation is an intramolecular side reaction where the free N-terminal amine attacks the ester/amide bond of the preceding residue. The bulky β -substituent on Dap restricts the rotational freedom of the peptide backbone, significantly lowering the thermodynamic energy barrier for cis-trans isomerization. This forces the backbone into a cis conformation, perfectly aligning the nucleophilic amine with the electrophilic carbonyl to snap into a highly stable 6-membered DKP ring during standard Fmoc deprotection (20% piperidine)[5]. Solution: Suppress DKP formation by using an N-Trityl (Trt) protected amino acid for the subsequent coupling instead of an Fmoc-protected one. The Trt group can be removed with mild acid (e.g., 1% TFA), completely bypassing the basic conditions that catalyze DKP cyclization[5].

Q4: How do I prevent epimerization of the Dap residue during these extended coupling times? Causality: Prolonged activation of sterically hindered amino acids allows the activated carboxylate to cyclize into an oxazolone intermediate. The α -proton of the oxazolone is highly acidic and is easily abstracted by standard bases like DIEA, leading to racemization. Solution: Substitute DIEA with 2,4,6-trimethylpyridine (collidine) . Collidine is a sterically hindered, weaker base that provides the necessary neutralization for the coupling reaction without being basic enough to abstract the oxazolone α -proton[3].

Quantitative Data: Coupling Reagent Selection

To standardize your approach, utilize the following matrix when selecting reagents for Fmoc-Dap(Boc,Me)-OH workflows.

Coupling ReagentActive IntermediateSteric PenetrationEpimerization RiskOptimal Base
HATU / HOAt OAt Ester (Bulky)LowLowDIEA
COMU / Oxyma Oxyma Ester (Moderate)ModerateVery LowCollidine
PyBroP Acyl Bromide (Small)Very HighModerateDIEA / DMAP (cat)
DIC / Oxyma Oxyma Ester (Moderate)ModerateVery LowNone (Neutral)

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to subsequent steps without analytical confirmation.

Protocol A: Coupling Fmoc-Dap(Boc,Me)-OH to the Resin

Objective: Overcome carboxyl-side steric hindrance using COMU/Oxyma.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-L-Dap(Boc,Me)-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.39 mmol (3.9 eq) of COMU to prevent chain termination by excess uronium salt.

  • Base Addition: Add 0.8 mmol (8 eq) of collidine to the mixture. Stir for exactly 2 minutes to generate the active ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at 50°C (using microwave assistance if available) for 45 minutes.

  • Validation: Wash the resin (DMF 5×, DCM 3×). Perform a Kaiser Test. If the beads remain colorless/yellow, the coupling is complete. If blue, repeat steps 2-4.

Protocol B: Coupling the Subsequent Amino Acid to the Dap α -Amine

Objective: Overcome amine-side steric hindrance using acyl bromide generation.

  • Deprotection: Remove the Fmoc group from the incorporated Dap residue using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.

  • Reagent Preparation: Dissolve 0.5 mmol (5 eq) of the subsequent amino acid (preferably Trt-protected to prevent downstream DKP) in minimal DCM (not DMF, as DCM stabilizes the acyl bromide).

  • Activation: Add 0.5 mmol (5 eq) of PyBroP to the amino acid solution. Cool the mixture to 0°C in an ice bath[4].

  • Base Addition & Coupling: Add 1.0 mmol (10 eq) of DIEA to the cooled solution. Immediately transfer the mixture to the resin. Agitate for 1 hour at room temperature.

  • Validation: Perform a Chloranil test (as the Dap α -amine is highly hindered, Kaiser may yield false negatives). A colorless bead indicates successful coupling. Proceed to micro-cleavage LC-MS to confirm the mass before continuing the synthesis.

Workflow Visualization

G Start Steric Hindrance Troubleshooting Q1 Where is the coupling failing? Start->Q1 Path1 Attaching Dap to Resin Q1->Path1 Path2 Attaching Next AA onto Dap Q1->Path2 Sol1 Use COMU/Oxyma + Collidine (50°C) Path1->Sol1 Sol2 Use PyBroP/DIEA (Acyl Bromide) Path2->Sol2 DKP DKP Formation Detected? Sol2->DKP Sol3 Switch to Trt-AA or Mild Base DKP->Sol3 Yes

Caption: Workflow for resolving steric hindrance and DKP formation during Dap(Boc,Me) synthesis.

References

  • PeptideChemistry.org. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Retrieved from [Link][5]

  • Organic Process Research & Development (ACS). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Retrieved from[Link][1]

  • National Institutes of Health (PMC). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from[Link][3]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from[Link][4]

Sources

Optimization

improving DMF solubility of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] building blocks

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the aza-amino acid building block, L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the aza-amino acid building block, L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], commonly known as Boc-Me-Aza-Ala-OH. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its solubility in N,N-Dimethylformamide (DMF), a common solvent in peptide synthesis.[1] Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges, ensuring the smooth progression of your research and development efforts.

Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions

This section addresses specific issues you may encounter when attempting to dissolve Boc-Me-Aza-Ala-OH in DMF. We provide a systematic approach to not only solve the problem but also to understand the underlying chemical principles.

Issue 1: The building block does not fully dissolve in DMF at room temperature, resulting in a cloudy suspension.

Root Cause Analysis:

Boc-protected amino acids, while generally more soluble in organic solvents than their unprotected counterparts, can still exhibit limited solubility.[2] The zwitterionic character of the free carboxylic acid and the secondary amine can lead to strong intermolecular hydrogen bonding, forming lattice-like structures that are difficult for the solvent to break apart.[3][4] This is often the primary reason for poor solubility in aprotic polar solvents like DMF.

Solutions:

  • Thermal Treatment: For many compounds, solubility increases with temperature.[5][6] Gentle heating can provide the necessary energy to overcome the intermolecular forces holding the solute molecules together.

    • Experimental Protocol:

      • Prepare your suspension of Boc-Me-Aza-Ala-OH in DMF in a suitable vessel.

      • Place the vessel in a water bath and gradually increase the temperature to 40-50°C while stirring.

      • Monitor the solution for clarity. Maintain the temperature until the solute is fully dissolved.

      • Crucially, allow the solution to cool to room temperature slowly. Rapid cooling can cause the compound to crash out of the solution. If the solution remains clear upon returning to room temperature, it can be used in your subsequent reactions.

  • Sonication: Sonication uses high-frequency sound waves to agitate the solution, which can help break up aggregates and enhance dissolution.[7][8]

    • Experimental Protocol:

      • Prepare the suspension in a vial or flask.

      • Place the vessel in a sonicator bath.

      • Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

      • Check for dissolution between sonication intervals.

Issue 2: The building block dissolves upon heating but precipitates out of the DMF solution upon cooling.

Root Cause Analysis:

This indicates that you have created a supersaturated solution at an elevated temperature, and the solubility limit is exceeded as the solution cools. While the initial dissolution was successful, the solution is not stable at room temperature.

Solutions:

  • Co-Solvent Addition: The addition of a co-solvent can modify the polarity of the solvent system, disrupting the solute-solute interactions that lead to precipitation.[7][9]

    • Recommended Co-solvents:

      • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that is excellent at dissolving a wide range of organic molecules.[1]

      • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent often used in peptide synthesis with strong solvating properties.[10]

    • Experimental Protocol:

      • Dissolve the Boc-Me-Aza-Ala-OH in DMF with heating as previously described.

      • While the solution is still warm, add a co-solvent such as DMSO or NMP in a stepwise manner (e.g., 5-10% of the total volume).

      • Stir the mixture thoroughly and then allow it to cool to room temperature. The modified solvent system may now be able to maintain the solubility of the building block.

  • In-situ Salt Formation: Converting the zwitterionic amino acid derivative into a salt can dramatically increase its solubility in organic solvents by breaking the strong intermolecular hydrogen bonds.[11][12][13] This is a highly effective technique.

    • Mechanism: By adding a suitable base, you deprotonate the carboxylic acid, forming a carboxylate salt. This charged species is often more readily solvated by polar aprotic solvents like DMF.

    • Recommended Base: A non-nucleophilic, organic-soluble base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is ideal.

    • Experimental Protocol:

      • Suspend the Boc-Me-Aza-Ala-OH in DMF.

      • Add approximately 1.05 equivalents of DIPEA or TEA to the suspension.

      • Stir the mixture at room temperature. You should observe the solid dissolving to form a clear solution as the salt is formed.

      • Note: This approach is particularly useful if the subsequent step is a coupling reaction, as the in-situ generated salt can often be used directly.

Troubleshooting Workflow Diagram

G start Start: Boc-Me-Aza-Ala-OH in DMF is a suspension heat Gently heat to 40-50°C with stirring start->heat sonicate Apply sonication in short bursts start->sonicate dissolved Does it dissolve? heat->dissolved sonicate->dissolved stable Stable at room temp? dissolved->stable Yes precipitates Precipitates upon cooling dissolved->precipitates No success Success: Use the clear solution stable->success Yes stable->precipitates No cosolvent Add co-solvent (e.g., 5-10% DMSO or NMP) to the warm solution precipitates->cosolvent salt Add 1.05 eq. of DIPEA/TEA to the suspension at RT precipitates->salt recheck Re-check stability at room temp cosolvent->recheck salt->recheck recheck->success Yes recheck->precipitates No, still precipitates (Consider alternative solvent system)

Caption: Troubleshooting decision tree for dissolving Boc-Me-Aza-Ala-OH in DMF.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Me-Aza-Ala-OH particularly challenging to dissolve compared to other Boc-amino acids?

While specific solubility data for this aza-amino acid is not extensively published, its structure provides clues. The presence of the N-methyl group and the aza-substitution (nitrogen in the backbone) alters the electronic properties and hydrogen bonding capabilities compared to a standard amino acid like Boc-Alanine. These structural nuances can lead to different crystal packing and intermolecular interactions, potentially strengthening the forces that resist dissolution in DMF.

Q2: Can I use a different primary solvent instead of DMF?

Yes, if DMF proves to be problematic, other polar aprotic solvents can be considered.[14] N-Methyl-2-pyrrolidone (NMP) is an excellent alternative with often superior solvating properties for complex peptide building blocks.[10] Dimethyl sulfoxide (DMSO) is another powerful solvent, though care must be taken as it can be more difficult to remove and may interfere with certain downstream applications.[1]

Q3: Will adding a base like DIPEA or TEA interfere with my subsequent coupling reaction?

In many cases, it will not. For standard carbodiimide or phosphonium/uronium-based coupling reactions, the presence of a tertiary amine base is often required anyway to neutralize the ammonium salt formed after Boc-deprotection of the growing peptide chain.[15] By pre-forming the salt of your incoming amino acid, you are essentially pre-empting this step. However, you should always consider the specific stoichiometry of your coupling reaction and adjust the amount of base added accordingly.

Q4: Is it acceptable to use a solution that is slightly hazy?

It is strongly advised against using a hazy or cloudy solution. A suspension indicates the presence of undissolved material, which will lead to inaccurate concentration calculations and will not participate in the reaction. This will result in lower reaction yields and the presence of deletion sequences in your final peptide product. Always aim for a completely clear solution before proceeding.

Q5: How does the purity of the DMF affect solubility?

The purity of your DMF is critical. DMF can degrade over time to form dimethylamine and formic acid.[10] Dimethylamine is a primary amine and can react with your building blocks or deprotect Fmoc-groups if you are working with that chemistry. The presence of water in the DMF can also negatively impact solubility and can interfere with many chemical reactions. Always use a high-purity, anhydrous grade of DMF for the best and most consistent results.

Summary of Solubility Enhancement Techniques

TechniquePrincipleKey Considerations
Heating Increases kinetic energy to overcome intermolecular forces.[5]Risk of degradation at high temperatures; potential for precipitation upon cooling.
Sonication Uses acoustic energy to break up particle aggregates.[8]Can generate heat; may not be sufficient for highly insoluble compounds.
Co-solvents (DMSO, NMP) Alters the polarity and solvating power of the solvent mixture.[9]Must be compatible with subsequent reaction steps; may be difficult to remove.
Salt Formation (DIPEA, TEA) Breaks zwitterionic interactions, creating a more soluble salt.[11][13]Highly effective; base must be compatible with reaction chemistry.

By understanding the chemical principles governing the solubility of Boc-Me-Aza-Ala-OH and by systematically applying the troubleshooting techniques outlined in this guide, you can overcome common experimental hurdles and confidently proceed with your synthetic workflows.

References

  • Grobelny, P., & Gzella, A. K. (2018). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed. [Link]

  • Li, Z., et al. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. [Link]

  • Omayma, A. S., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]

  • Lim, X. Y. N., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Curran, D. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]

  • Zhang, S., et al. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. MDPI. [Link]

  • Agrisera. (n.d.). How to dissolve a peptide? Agrisera. [Link]

  • ResearchGate. (2023). DMF dissolving hydrophobic peptides? ResearchGate. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Semantic Scholar. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Semantic Scholar. [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Link]

  • SciSpace. (n.d.). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. [Link]

  • ACS Publications. (2016). Thermodynamic Models for Determination of the Solubility of Boc-(R)-3-Amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in Different Pure Solvents and (Tetrahydrofuran + n-Butanol) Binary Mixtures with Temperatures from 280.15 to 330.15 K. Journal of Chemical & Engineering Data. [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Blom, M. N., et al. (2007). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. Fritz Haber Institute. [Link]

  • Organic Chemistry Portal. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Organic Chemistry Portal. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Cativiela, C., et al. (n.d.). Structure–lipophilicity relationships of zwitterionic amino acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Romero, C. M., & Oviedo, C. D. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF. ResearchGate. [Link]

  • Roy, S., Mahali, K., & Dolui, B. K. (n.d.). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic Dipolar Aprotic N,N-Dimethyl Formamide. Asian Journal of Chemistry. [Link]

  • PMC. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. [Link]

  • LEAP Bio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LEAP Bio. [Link]

  • ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Troubleshooting

minimizing side reactions of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] during SPPS

Welcome to the technical support center for the successful incorporation of Fmoc-L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino], also known as Fmoc-N(Boc-Me)-Ala-OH, in Solid-Phase Peptide Synthesis (SPPS). This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the successful incorporation of Fmoc-L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino], also known as Fmoc-N(Boc-Me)-Ala-OH, in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, N-methylated amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and optimize your peptide synthesis.

The introduction of N-methylated amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including metabolic stability and cell permeability.[1][2] However, the steric bulk of the N-methyl group in Fmoc-N(Boc-Me)-Ala-OH presents significant synthetic hurdles.[3][4] This guide will equip you with the knowledge to overcome these challenges and achieve high-purity peptides.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of peptides containing Fmoc-N(Boc-Me)-Ala-OH, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Coupling Efficiency and Deletion Sequences

Symptom: You observe a significant amount of a peptide species with a mass corresponding to the deletion of the N(Boc-Me)-Ala residue in your crude HPLC or mass spectrometry analysis.

Cause: The primary challenge with Fmoc-N(Boc-Me)-Ala-OH is the steric hindrance caused by the N-methyl group, which dramatically slows down the kinetics of the coupling reaction.[4][5] Standard coupling reagents and conditions are often insufficient to drive the reaction to completion, leading to unreacted N-terminal amines on the growing peptide chain.[6]

Solution:

  • Employ High-Reactivity Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[5][6] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.

    Coupling ReagentRecommended Equivalents (AA:Reagent:Base)Notes
    HATU 4 : 3.9 : 8 (DIPEA)Considered a "gold standard" for difficult couplings, including N-methylated residues.[6][7]
    PyAOP 4 : 4 : 8 (DIPEA)Another highly effective reagent for sterically hindered couplings.[6]
    PyBOP/HOAt 4 : 4 : 8 (DIPEA)The addition of HOAt enhances coupling efficiency and reduces racemization.[6]
    PyBroP 2 : 2 : 6 (DIPEA)A powerful reagent, particularly for very difficult couplings.[6]
  • Optimize Reaction Conditions:

    • Double Coupling: If a single coupling is incomplete, perform a second coupling with a fresh solution of activated amino acid.[1]

    • Extended Coupling Time: Increase the coupling time to 2-4 hours or even longer.[1]

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[4][8]

    • Pre-activation: Pre-activate the Fmoc-N(Boc-Me)-Ala-OH with the coupling reagent and base for 2-5 minutes before adding it to the resin.[1]

  • Monitor the Coupling Reaction: The standard ninhydrin (Kaiser) test will not work for the secondary amine of the N-methylated residue.[6][9] Use the bromophenol blue test to monitor for unreacted secondary amines. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[6][10]

Issue 2: Potential Premature Deprotection of the N-Boc Group

Symptom: You observe unexpected side products or a heterogeneous mixture of peptides that cannot be explained by simple deletion sequences.

Cause: While the Boc group is generally stable to the basic conditions of Fmoc deprotection with piperidine, repeated exposure over the course of a long synthesis could potentially lead to partial removal of the Boc group from the N-methylated alanine. This would expose a secondary amine that could be acylated by the next incoming amino acid, leading to a branched peptide.

Solution:

  • Minimize Piperidine Exposure: Use the shortest effective deprotection times. A typical protocol involves a 5-minute treatment followed by a 15-minute treatment with 20% piperidine in DMF.[1]

  • Use Alternative Bases (with caution): While DBU is a stronger base and can be used for Fmoc deprotection, it can also increase the risk of other side reactions like aspartimide formation.[11][12] Its use should be carefully evaluated based on the peptide sequence.

  • Thorough Washing: Ensure complete removal of piperidine after deprotection by thorough washing with DMF to prevent prolonged exposure of the peptide to the base.[1]

Issue 3: Challenges During Final Cleavage and Deprotection

Symptom: The final cleaved peptide shows incomplete removal of the Boc group from the N-methylated alanine, or there are other unexpected modifications.

Cause: The final cleavage cocktail must be robust enough to remove the Boc group from the N-methylated alanine in addition to other side-chain protecting groups. The standard trifluoroacetic acid (TFA)-based cocktails are designed to cleave acid-labile protecting groups like Boc.[13][14]

Solution:

  • Standard Cleavage Cocktails are Generally Effective: The N-Boc group is readily cleaved by TFA. A standard cleavage cocktail is usually sufficient.

    Reagent CocktailCompositionRecommended Use
    Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cleavage cocktail suitable for most peptides, including those with sensitive residues.[14]
    TFA/TIS/Water 95 : 2.5 : 2.5A common and effective cocktail, especially when Trp is protected with a Boc group.[13]
  • Ensure Sufficient Cleavage Time: A standard cleavage time of 2-3 hours at room temperature is typically sufficient. For complex peptides, this can be extended.[15]

  • Thorough Resin Washing Pre-Cleavage: Wash the peptide-resin thoroughly with DCM before adding the cleavage cocktail to remove any residual DMF, which can interfere with the acid-catalyzed cleavage.[13]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N(Boc-Me)-Ala-OH considered a "difficult" amino acid to incorporate?

A1: The N-methyl group adds significant steric bulk around the nitrogen atom, which hinders the approach of the activated carboxylic acid of the incoming amino acid.[3][4] This steric hindrance slows down the rate of peptide bond formation, requiring more potent coupling reagents and optimized conditions to achieve high efficiency.[6]

Q2: Can I use the Kaiser test to monitor the coupling of Fmoc-N(Boc-Me)-Ala-OH?

A2: No, the Kaiser test is specific for primary amines and will give a false negative result with the secondary amine of the N-methylated alanine residue.[6][9] You should use the bromophenol blue test instead.[6][10]

Q3: Is there a risk of racemization when using Fmoc-N(Boc-Me)-Ala-OH?

A3: While racemization is a general concern in peptide synthesis, the use of urethane-based protecting groups like Fmoc and Boc helps to suppress it during activation and coupling.[16] The use of additives like HOAt in the coupling reaction can further minimize the risk of racemization.[6]

Q4: How is the Boc group on the N-methylamino group removed?

A4: The Boc group is removed during the final cleavage step with a strong acid, typically trifluoroacetic acid (TFA), along with the other side-chain protecting groups and cleavage from the resin.[13][14]

Q5: Does the presence of an N-methylated residue affect peptide aggregation?

A5: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, which can either inhibit or, in some cases, promote aggregation depending on the sequence.[3][11] If you encounter aggregation, you may need to use solvents like NMP or add chaotropic salts.[11]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for Fmoc-N(Boc-Me)-Ala-OH using HATU
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Activation: In a separate vessel, dissolve Fmoc-N(Boc-Me)-Ala-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Stir for 2-5 minutes at room temperature for pre-activation.[1][6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with methanol, and perform the bromophenol blue test.[6]

  • Washing: Once the coupling is complete (yellow beads in the bromophenol blue test), wash the resin thoroughly with DMF (5x).

  • Double Coupling (if necessary): If the bromophenol blue test indicates incomplete coupling (blue or green beads), repeat steps 2-5.[1]

Protocol 2: Bromophenol Blue Test for Secondary Amines
  • Sample Preparation: Take a small sample of resin beads (10-20) and wash them with methanol.

  • Reagent Addition: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the resin beads.

  • Observation:

    • Yellow: Coupling is complete (no free secondary amine).

    • Blue or Green: Coupling is incomplete (free secondary amine present).[6]

Visualizing the Workflow

Troubleshooting_Workflow cluster_synthesis SPPS Cycle Start Start Coupling of Fmoc-N(Boc-Me)-Ala-OH Coupling Couple with HATU/PyAOP (2-4 hours) Start->Coupling Monitor Bromophenol Blue Test Coupling->Monitor Complete Coupling Complete (Yellow Beads) Monitor->Complete Yes Incomplete Incomplete Coupling (Blue/Green Beads) Monitor->Incomplete No NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCouple Perform Double Coupling Incomplete->DoubleCouple DoubleCouple->Coupling

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Side_Reactions cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection (Repeated Cycles) Fmoc_AA Fmoc-N(Boc-Me)-Ala-OH Key Challenges Steric_Hindrance Steric Hindrance - Slow reaction kinetics - Incomplete coupling Fmoc_AA->Steric_Hindrance Piperidine Piperidine Treatment - Potential for N-Boc lability Fmoc_AA->Piperidine Deletion_Sequence Side Product: Deletion Sequence Steric_Hindrance->Deletion_Sequence Leads to Branched_Peptide Side Product: Branched Peptide Piperidine->Branched_Peptide May lead to

Caption: Potential side reactions with Fmoc-N(Boc-Me)-Ala-OH.

References

  • LifeTein. Should My Peptide Be Methylated? Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. Available from: [Link]

  • He, C., et al. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. 2023. Available from: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Isidro-Llobet, A., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2009. Available from: [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis. 2000. Available from: [Link]

  • Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. 2013. Available from: [Link]

  • Biron, E. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology. 2013. Available from: [Link]

  • Biron, E., et al. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Medicinal Chemistry. 2008. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

  • Carpino, L. A., et al. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition. 2002. Available from: [Link]

  • Samanta, S., et al. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. 2015. Available from: [Link]

  • Jad, Y. E., et al. Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science. 2020. Available from: [Link]

  • Fields, C. G., et al. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Molecular Biology. 1994. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] vs. Standard Boc-Protected Amino Acids: A Comprehensive Comparison Guide

Structural Context and Mechanistic Divergence In the landscape of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the choice of protecting group strategies dictates both the synthetic workflow and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Context and Mechanistic Divergence

In the landscape of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the choice of protecting group strategies dictates both the synthetic workflow and the biological efficacy of the final macromolecule. This guide objectively compares L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] (CAS 587880-85-1)—commonly referred to as H-Dap(Boc,Me)-OH or (S)-2-amino-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid—against standard Boc-protected amino acids (e.g., Boc-Ala-OH).

The Structural Paradigm

Standard Boc-protected amino acids are defined by the presence of a tert-butyloxycarbonyl (Boc) group on the α -amino group ( ). They are the foundational building blocks of traditional Boc-SPPS, requiring iterative acidolysis (TFA) for deprotection and highly toxic anhydrous hydrogen fluoride (HF) for final resin cleavage.

Conversely, L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] features a free α -amino group and a Boc-protected, -methylated side chain . This structural inversion means it is not used for traditional Boc-SPPS. Instead, it serves as a specialized synthon. By introducing an N -methylated diaminopropionic acid (Dap) residue, researchers can precisely tune the hydrogen-bonding capabilities, proteolytic stability, and pKa of the resulting peptide[1].

Causality of N-Methylation in Drug Design

The introduction of the -methyl group via this building block is not merely structural; it is functionally transformative. In the development of cationic amphipathic peptides for siRNA/DNA delivery (such as the LADap series), unmethylated Dap residues protonate too early in the extracellular environment. The N -methylation slightly lowers the side-chain pKa. This causality ensures that the peptide remains unprotonated and non-toxic at physiological pH (7.4), but rapidly protonates upon entering the acidic environment of an endosome (pH ~5.5)[2]. This protonation triggers a conformational shift into an amphipathic helix, causing endosomal membrane disruption and cytosolic release of the therapeutic payload[2].

Endosomal_Escape_Mechanism N1 LADap(Me) / siRNA Complex Endocytosis (pH 7.4) N2 Endosome Maturation (pH drops to ~5.5) N1->N2 N3 Protonation of Dap(Me) Side-Chain Amines N2->N3 N4 Conformational Shift (Amphipathic Helix Formation) N3->N4 N5 Endosomal Membrane Disruption & Cytosolic Release N4->N5

Mechanism of Dap(Me)-mediated endosomal escape via pH-responsive protonation.

Quantitative Performance Comparison

When integrated into therapeutic peptides, the Dap(Me) building block significantly outperforms standard amino acid sequences in gene silencing applications. The table below summarizes the experimental data comparing unmethylated LADap peptides, Dap(Me)-rich peptides synthesized using L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino], and the industry-standard Lipofectamine 2000[2].

Table 1: Gene Silencing Efficacy and Toxicity Profiles
Delivery Agent / ConstructStructural FeatureRelative Transfection Efficiency (MCF-7 Cells)Relative Transfection Efficiency (A549 Cells)Toxicity Profile
LADap4-L1 Standard Dap (Unmethylated)1.0x (Baseline)1.0x (Baseline)Low
Lipofectamine 2000™ Lipid-based standard~3.8x~7.5xModerate to High
LADap(Me)6-L1 Dap(Me) (N-Methylated) 8.0x 19.7x Low

Data demonstrates that tuning the pH response via Dap side-chain N-methylation yields up to a 19.7-fold improvement over unmethylated baselines and a >2.5-fold improvement over commercial lipid vectors, without increasing cytotoxicity[2].

Experimental Workflows & Self-Validating Protocols

Because L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] has a free α -amino group, it must be converted into an Fmoc-protected derivative before integration into modern Fmoc-SPPS workflows. Below are the self-validating protocols comparing this integration against standard Boc-SPPS.

Protocol A: Fmoc-Protection of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Causality: The free α -amino group must be transiently protected with a base-labile Fmoc group to prevent unwanted polymerization during peptide coupling, allowing the Boc group to remain exclusively on the side chain.

  • Dissolution: Dissolve 1.0 eq of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] in a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane.

  • Activation: Cool the reaction vessel to 0°C in an ice bath. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in 1,4-dioxane.

  • Reaction: Stir continuously for 12 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (TLC): Perform a ninhydrin test on a TLC plate. A negative result (absence of purple color) confirms the complete consumption of the free α -amine.

  • Isolation: Acidify the mixture with 1M HCl to pH 2.0 to protonate the carboxylate. Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield Fmoc-Dap(Boc,Me)-OH.

Protocol B: Integration into Fmoc-SPPS

Causality: HBTU/DIPEA is utilized for coupling because it provides rapid activation of the carboxyl group while minimizing racemization of the α -carbon.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Coupling: Add 4.0 eq of the synthesized Fmoc-Dap(Boc,Me)-OH, 4.0 eq HBTU, and 8.0 eq DIPEA in DMF. Agitate for 60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test; a colorless resin bead indicates >99% coupling efficiency. If blue, repeat step 3.

  • Final Cleavage: Treat the completed peptide resin with TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours. Causality: This highly acidic cocktail simultaneously cleaves the peptide from the resin and removes the -Boc group, yielding the active, free -methylamino side chain.

Protocol C: Standard Boc-SPPS (For Comparison)
  • Deprotection: Treat the peptide-resin with 50% TFA in DCM to remove the -Boc group.

  • Neutralization: Wash with 10% DIPEA in DCM to neutralize the TFA salt, preparing the amine for coupling.

  • Coupling: Add the next standard -Boc amino acid using DIC/HOBt activation.

  • Final Cleavage: Utilize anhydrous HF at 0°C. Causality: Standard Boc-SPPS relies on benzyl-based side-chain protection which is TFA-stable and requires the extreme acidity of HF for final global deprotection.

Peptide_Synthesis_Pathways cluster_0 Standard Boc-AA Workflow cluster_1 H-Dap(Boc,Me)-OH Workflow A1 N-α-Boc Amino Acid A2 TFA Deprotection (Removes α-Boc) A1->A2 A3 DIC/HOBt Coupling A2->A3 A4 HF Final Cleavage (Highly Toxic) A3->A4 B1 H-Dap(Boc,Me)-OH (Free α-NH2) B2 Fmoc-OSu Protection (Yields Fmoc-Dap) B1->B2 B3 Piperidine Deprotection & HBTU Coupling B2->B3 B4 TFA Final Cleavage (Removes β-Boc) B3->B4

Workflow comparison: Standard Boc-SPPS vs. Fmoc-SPPS integration of H-Dap(Boc,Me)-OH.

Sources

Comparative

Comprehensive HPLC Retention Time Comparison Guide for L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] Derivatives

Introduction to the Analyte and Analytical Context L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] derivatives—most commonly encountered in peptide synthesis as Nβ -Boc- Nβ -methyl-L-2,3-diaminopropionic acid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Analytical Context

L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] derivatives—most commonly encountered in peptide synthesis as -Boc- -methyl-L-2,3-diaminopropionic acid derivatives (e.g., Fmoc-L-Dap(Boc, Me)-OH, CAS 446847-80-9) [1]—are critical building blocks in the development of complex therapeutic peptides.

For researchers and drug development professionals, controlling the chiral and chemical purity of these -Fmoc/ -Boc protected amino acid derivatives (Nα-PADs) is a non-negotiable quality attribute[2]. Diastereomeric impurities can lead to catastrophic failures in solid-phase peptide synthesis (SPPS) and result in undesired pharmacological or toxicological profiles. This guide objectively compares the high-performance liquid chromatography (HPLC) retention times and separation efficiencies of these derivatives across various stationary phases, providing actionable, field-proven methodologies.

Mechanistic Causality: Why Do These Derivatives Behave This Way?

To optimize an HPLC method, one must understand the causality behind the analyte's interaction with the stationary phase. The retention behavior of L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] derivatives is dictated by three primary structural features:

  • Steric Hindrance from the Boc Group: The 1,1-dimethylethoxy)carbonyl (tert-butyloxycarbonyl or Boc) group is exceptionally bulky. On polysaccharide-based chiral stationary phases (CSPs) like immobilized amylose or cellulose, this bulkiness dictates the depth and orientation of the molecule's inclusion into the chiral cavity [3].

  • The N-Methylation Effect: The methyl group on the β -amino nitrogen eliminates a primary hydrogen bond donor. This drastically alters the dipole-dipole interactions compared to unmethylated Dap derivatives. Consequently, N-methylated derivatives often exhibit reduced retention times on polar stationary phases and demonstrate minimized peak tailing, as secondary interactions with residual silanols are suppressed.

  • π−π Interactions (Fmoc-driven): When the α -amine is Fmoc-protected, the extensive conjugated fluorenyl system dominates retention via strong π−π interactions with the aromatic rings of the CSP (e.g., phenylcarbamate derivatives on CHIRALPAK IC) [2].

Mechanism cluster_CSP Chiral Stationary Phase Interactions Analyte Analyte: Fmoc-Dap(Boc,Me)-OH Pi π-π Interactions (Driven by Fmoc) Analyte->Pi Aromatic Overlap HBond Hydrogen Bonding (Carbamate/Carboxyl) Analyte->HBond Dipole Alignment Steric Steric Inclusion (Boc & N-Methyl) Analyte->Steric Cavity Fit

Fig 1: Chromatographic retention mechanisms for Boc/Fmoc-protected diaminopropionic acid derivatives.

Comparative Performance & Quantitative Data

Selecting the right column requires balancing retention time ( tR​ ) with resolution ( Rs​ ). Based on extensive chromatographic screening of Nα-Fmoc/Boc amino acid derivatives [2][4][5], the following table summarizes the comparative performance of leading stationary phases.

Table 1: HPLC Performance Comparison for Protected Diaminopropionic Acid Derivatives
Column TypeStationary PhaseRetention Time ( tR​ ) RangeSeparation Factor ( α )Resolution ( Rs​ )Primary Interaction Mechanism
CHIRALPAK IC Immobilized Cellulose15.0 - 25.0 min1.50 - 2.88> 3.0 π−π interactions, Steric inclusion
Lux Cellulose-2 Halogenated Cellulose12.0 - 20.0 min1.40 - 2.20> 2.2Dipole-dipole, Steric inclusion
CHIROBIOTIC T Teicoplanin (Macrocyclic)10.0 - 18.0 min1.20 - 2.50> 2.0Hydrogen bonding, Steric interactions
CHIRALPAK QNAX Quinine-based Anion Exchange8.0 - 12.0 min1.05 - 1.591.6 - 6.0Ion-exchange, Dipole-dipole

Key Insight: While CHIRALPAK QNAX offers the fastest retention times due to rapid ion-exchange dynamics, CHIRALPAK IC and Lux Cellulose-2 provide superior baseline resolution ( Rs​>3.0 ), making them the gold standard for quantifying trace D-enantiomer impurities (≤0.05%) in commercial batches [2][4].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). This ensures the analytical system is capable of resolving the critical pair before any real samples are injected.

Step-by-Step Methodology (Reversed-Phase Chiral HPLC)

1. Mobile Phase Preparation:

  • Channel A: Prepare 0.1% Trifluoroacetic Acid (TFA) in highly purified LC-MS grade water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the free carboxylic acid on the Dap derivative, thereby preventing peak tailing and ensuring a sharp elution profile.

  • Channel B: LC-MS grade Acetonitrile.

  • Degassing: Sonicate and vacuum-filter both channels through a 0.22 µm PTFE membrane.

2. Sample Preparation:

  • Diluent: Use a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to prevent solvent shock upon injection, which can cause peak distortion.

  • Concentration: Prepare the L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] derivative at 1.0 mg/mL.

3. System Suitability Testing (SST) - Critical Validation Step:

  • Inject a racemic standard (mixture of D- and L-isomers) of the target derivative.

  • Acceptance Criteria: The system is only validated for use if the resolution ( Rs​ ) between the enantiomers is ≥2.0 , the tailing factor ( Tf​ ) is ≤1.5 , and the retention time Relative Standard Deviation (RSD) over 3 replicate injections is ≤2.0% .

4. Chromatographic Execution:

  • Column: Lux Cellulose-2 (4.6 × 250 mm, 5 µm) or equivalent [4].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Thermostated to ensure retention time stability).

  • Detection: UV at 210 nm (for Boc-only derivatives) or 254 nm (for Fmoc-protected derivatives).

  • Sequence: Run a blank injection (diluent only) prior to the sample to explicitly rule out column carryover, ensuring the integrity of the subsequent data.

HPLC_Workflow Start 1. Compound Selection L-Ala, 3-[[(1,1-dimethylethoxy) carbonyl]methylamino] Deriv. SST 2. System Suitability Test (SST) Inject Racemate (Rs ≥ 2.0) Start->SST CSP_Screen 3. CSP Screening Evaluate Polysaccharide vs. Macrocyclic SST->CSP_Screen MP_Opt 4. Mobile Phase Optimization Isocratic vs. Gradient Elution CSP_Screen->MP_Opt Val 5. Method Validation Specificity, Linearity, Accuracy MP_Opt->Val

Fig 2: Step-by-step self-validating HPLC method development workflow for protected amino acids.

References

  • ChemicalBook.Fmoc-L-Dap(Boc, Me)-OH | 446847-80-9.
  • RSC Publishing.Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Taylor & Francis.Chiral HPLC Separation of Protected Amino Acids.
  • SCIRP.Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
  • Sigma-Aldrich.Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

An In-Depth Technical Guide Mastering Safe Handling: A Procedural Guide to Personal Protective Equipment for N-Boc-L-alanine As drug development professionals, our work with specialized chemical reagents demands a commit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Mastering Safe Handling: A Procedural Guide to Personal Protective Equipment for N-Boc-L-alanine

As drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety and logistical information for handling L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]], commonly known as N-(tert-Butoxycarbonyl)-L-alanine or Boc-L-alanine (CAS 15761-38-3). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a culture of safety that is both intelligent and intuitive.

This compound is a cornerstone in peptide synthesis, a process-sensitive technique where precision and safety are paramount. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent laboratory practice dictates that we treat all chemicals with a structured and informed approach to handling.[1][2][3]

Hazard Identification and Risk Assessment

Understanding the "why" behind safety protocols begins with a thorough risk assessment. For Boc-L-alanine, the primary physical and health hazards are as follows:

  • Physical Hazard: Combustible Dust .[4] Like many fine organic powders, Boc-L-alanine dust can form a combustible mixture in the air.[5] A sufficient concentration of fine dust dispersed in the air, in the presence of an ignition source, presents a potential dust explosion hazard.[4][5] This is why procedural controls, such as minimizing dust generation during handling and avoiding ignition sources, are critical.

  • Health Hazards: Mechanical Irritation . Although not classified for specific organ toxicity, the compound may act as a mechanical irritant.[5] Contact with eyes, skin, or the respiratory tract can cause mild, transient irritation.[5] Inhalation of dust should be avoided.[2][6]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is your primary defense against direct exposure. The following recommendations are based on a comprehensive risk assessment for handling Boc-L-alanine in a standard laboratory setting.

Eye and Face Protection

Direct contact with chemical dust can cause significant eye irritation.

  • Mandatory: Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are required for all handling procedures.[2][6] The side-shields are non-negotiable as they protect against particles that may enter the eye from the periphery.

  • Recommended for High-Energy Operations: When performing tasks that could generate significant dust (e.g., large-scale weighing, blending), it is best practice to use chemical safety goggles.[7]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Protocol: Always handle Boc-L-alanine with gloves. Gloves must be inspected for tears or pinholes prior to use.[6][8] After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[6]

  • Glove Selection: The choice of glove material depends on the duration and nature of the task. For handling the dry solid, several materials offer adequate protection.

Glove MaterialSuitability for SolidsKey Considerations
Nitrile Rubber ExcellentGood resistance to a wide range of chemicals and provides good dexterity.
Polychloroprene SuitableOffers good protection against dry solids where abrasive particles are not present.
Butyl Rubber SuitableProvides good protection against undissolved, dry solids.
Polyvinyl Chloride (PVC) SuitableA viable option for protection against dry solids.

For prolonged or frequently repeated contact, a glove with a higher protection class (e.g., Class 5 or higher per EN 374) is recommended.

Skin and Body Protection

To prevent incidental skin contact, appropriate lab attire is necessary.

  • Standard Attire: A standard laboratory coat should be worn at all times.

  • Additional Protection: For tasks with a higher risk of dust generation, consider wearing protective clothing to prevent skin exposure.[9] Contaminated work clothes should be laundered separately from personal clothing.

Respiratory Protection

Inhalation of dust is a primary route of exposure that must be controlled.

  • Engineering Controls First: The primary method for controlling airborne dust is through engineering controls, such as working in a well-ventilated area or under a fume hood.[9]

  • When is a Respirator Needed? Respiratory protection is necessary when dust formation is unavoidable or if engineering controls are insufficient.[7] In such cases, a particulate filter respirator (e.g., NIOSH-approved P1 or equivalent) is appropriate.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, check that containers are clearly labeled and free from leaks or damage.

  • Store: Keep containers tightly sealed in a cool, dry, and well-ventilated area.[5] Store away from incompatible materials, particularly strong oxidizing agents, and foodstuff containers.[10]

Step 2: Weighing and Aliquoting
  • Location: Whenever possible, perform weighing and handling operations that may generate dust inside a fume hood or a ventilated enclosure to minimize airborne concentrations.

  • Technique: Use a spatula to carefully transfer the powder. Avoid pouring the powder from a height, which can create dust clouds.

  • Hygiene: Do not eat, drink, or smoke when handling the chemical.[9]

Step 3: Post-Handling and Cleanup
  • Decontamination: Clean any contaminated surfaces promptly.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[11]

Emergency Response and Spill Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][10] If contact lenses are present, remove them if it is safe to do so.[10] Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[1]

  • Inhalation: Move the exposed individual to fresh air and keep them at rest in a comfortable position for breathing.[10] If discomfort continues, seek medical advice.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[6][10]

Spill Cleanup Protocol

For minor spills in a laboratory setting:

  • Secure the Area: Ensure adequate ventilation. Keep unprotected persons away.

  • Don PPE: At a minimum, wear safety glasses and gloves.

  • Contain: Use dry cleanup procedures and avoid generating dust. Do NOT use compressed air for cleaning surfaces.[4]

  • Collect: Gently sweep or shovel the spilled material. A vacuum cleaner equipped with a HEPA filter can also be used.

  • Package: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

  • Decontaminate: Wash the spill site with water after the material has been picked up.[5][10] Prevent runoff from entering drains.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow start Spill Occurs secure Secure Area Evacuate non-essential personnel. Ensure ventilation. start->secure ppe Don Appropriate PPE Minimum: Gloves, Safety Goggles. secure->ppe contain Contain & Clean Spill Use dry methods (sweep/vacuum). Avoid generating dust. ppe->contain package Package Waste Place in a sealed, labeled container. contain->package decontaminate Decontaminate Area Wipe spill surface with water. Prevent runoff to drains. package->decontaminate dispose Dispose of Waste Follow institutional and local regulations. decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for minor laboratory spills of Boc-L-alanine.

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Waste Material: Boc-L-alanine should be disposed of as an unused product in accordance with federal, state, and local regulations.[5] It is generally not considered hazardous waste. One option is to offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Empty Containers: Empty containers may retain product residue (dust) and should be handled with care. They should be disposed of in the same manner as the unused product. Do not cut, drill, or weld on or near the container.

By integrating these safety protocols and understanding the rationale behind them, you can handle Boc-L-alanine with confidence, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • Sdfine. L-ALANINE - GHS Safety Data Sheet. Retrieved from [Link]

  • Ajinomoto - AminoScience Division. (2003, January 6). SAFETY DATA SHEET: L-ALANINE. Retrieved from [Link]

  • Loba Chemie. L-ALANINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: DL-Alanine. Retrieved from [Link]

  • ChemBK. (2024, April 9). L-alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester. Retrieved from [Link]

  • Cambridge Commodities. (2023, January 31). Alanine (L-). Retrieved from [Link]

  • Unknown Source. SAFETY DATA SHEET. Retrieved from [Link]

Sources

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